molecular formula C36H70O2 B15548392 Behenyl myristoleate

Behenyl myristoleate

Cat. No.: B15548392
M. Wt: 534.9 g/mol
InChI Key: WPTDDMDBQMXJJJ-BENRWUELSA-N
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Description

Behenyl myristoleate is a wax ester.

Properties

Molecular Formula

C36H70O2

Molecular Weight

534.9 g/mol

IUPAC Name

docosyl (Z)-tetradec-9-enoate

InChI

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-14-12-10-8-6-4-2/h10,12H,3-9,11,13-35H2,1-2H3/b12-10-

InChI Key

WPTDDMDBQMXJJJ-BENRWUELSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Behenyl Myristoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Behenyl Myristoleate (B1240118) is a wax ester, formed through the formal condensation of the carboxyl group of myristoleic acid with the hydroxyl group of behenyl alcohol. As an ester of a long-chain fatty alcohol and an unsaturated fatty acid, it possesses unique properties that make it a subject of interest in various fields, including cosmetics and potentially as a synthetic analogue in pharmaceutical research. This document provides a comprehensive overview of its known and inferred physicochemical properties, alongside detailed experimental protocols for its synthesis and characterization.

Due to the limited availability of direct experimental data for Behenyl Myristoleate in public literature, some properties are extrapolated from its constituent molecules: behenyl alcohol and myristoleic acid.

Physicochemical Properties

The properties of this compound are summarized below. The molecular formula and weight are calculated based on its structure, while other physical properties are contextualized with data from its precursors.

PropertyValueSource / Method
Chemical Name Docosyl (9Z)-tetradec-9-enoateIUPAC Nomenclature
Synonyms This compoundCommon Name
CAS Number Not explicitly found in search results.-
Molecular Formula C₃₆H₇₀O₂Calculated
Molecular Weight 534.94 g/mol Calculated
Appearance Expected to be a waxy solid at room temperature.Inference
Melting Point Data not available. For comparison, Behenyl Alcohol: 65-72°C[1]; Cetyl Myristoleate (a related ester): has a melting point too high for softgel encapsulation without dilution[2].-
Boiling Point Data not available. For comparison, Behenyl Alcohol: 180°C (at 0.22 mmHg)[3]; Myristoleic Acid: 338.9°C (at 760 mmHg)[4].-
Solubility Expected to be insoluble in water and soluble in organic solvents like ethanol (B145695) and chloroform.[3]Inference

Synthesis and Characterization

The synthesis and analysis of this compound would follow standard protocols for ester synthesis and characterization.

Synthesis Protocol: Fischer-Speier Esterification

This compound can be synthesized via the acid-catalyzed condensation of myristoleic acid and behenyl alcohol.

1. Reaction Setup:

  • To a 100 mL round-bottom flask, add myristoleic acid (1 equivalent) and behenyl alcohol (1.2 equivalents).

  • Add a few boiling chips.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1 mL).

  • Swirl the flask gently to ensure thorough mixing of the reactants.

2. Reflux:

  • Fit the flask with a reflux condenser. This technique involves heating the mixture to its boiling point, with the condenser preventing the loss of solvent or reactants by cooling the vapors and returning them to the reaction flask.

  • Heat the mixture under reflux for a specified period (e.g., 1-4 hours) to drive the reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • After cooling, cautiously pour the reaction mixture into a separatory funnel containing an ice/water mixture. The water-insoluble ester will separate from the more soluble unreacted alcohol and acid.

  • To neutralize any remaining acid catalyst and unreacted myristoleic acid, wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution until effervescence ceases.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the separated organic (ester) layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Fischer_Esterification_Workflow cluster_react Reactants Myristoleic Acid + Behenyl Alcohol Catalyst H₂SO₄ (catalyst) Reflux Heat under Reflux Workup Separatory Funnel: - Add Water - Extract with Ether Reflux->Workup Cool Neutralize Wash with aq. NaHCO₃ Workup->Neutralize Isolate Organic Layer Dry Dry with MgSO₄ Neutralize->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Pure this compound Evaporate->Product Purification

Diagram 1: Fischer Esterification Workflow for this compound Synthesis.
Characterization Protocols

The identity and purity of the synthesized ester are confirmed using a suite of analytical techniques.

1. Infrared (IR) Spectroscopy:

  • Methodology: A small sample of the purified ester is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded.

  • Expected Result: Confirmation of the ester functional group is indicated by the presence of a strong C=O stretching absorption around 1735-1750 cm⁻¹ and C-O stretching absorptions in the 1000-1300 cm⁻¹ region. The disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹) confirms the reaction's completion.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired.

  • Expected Result: In the ¹H NMR spectrum, a characteristic triplet signal for the -CH₂- group adjacent to the ester oxygen (from the behenyl alcohol moiety) is expected around 4.0-4.2 ppm. Other signals corresponding to the aliphatic chains of both the acid and alcohol components will be present in the upfield region.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Methodology: A diluted sample of the ester is injected into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component.

  • Expected Result: The GC chromatogram should show a single major peak, indicating the purity of the sample. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (534.94 m/z) and characteristic fragmentation patterns for a long-chain ester, which helps confirm its structure.

4. Titration for Ester Determination:

  • Methodology: This is a classic method to quantify the ester content.

    • A known mass of the sample is dissolved in a suitable solvent.
    • The solution is first titrated with a standard base (e.g., NaOH) to neutralize any free carboxylic acid.
    • A known excess of the standard base is then added, and the mixture is heated under reflux to saponify (split) the ester.
    • After cooling, the excess, unreacted base is back-titrated with a standard acid (e.g., HCl or H₂SO₄).

  • Calculation: The difference between the amount of base added and the amount of base remaining (determined by the back-titration) allows for the calculation of the amount of ester present in the original sample.

Characterization_Workflow cluster_results Data Analysis Start Synthesized Product IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR GCMS GC-MS Start->GCMS Titration Ester Titration Start->Titration IR_Result Confirm C=O stretch (1735-1750 cm⁻¹) IR->IR_Result NMR_Result Confirm structural protons (-O-CH₂- at ~4.1 ppm) NMR->NMR_Result GCMS_Result Determine Purity & Confirm Molecular Weight (M⁺) GCMS->GCMS_Result Titr_Result Quantify Ester Content Titration->Titr_Result

Diagram 2: Analytical Workflow for the Characterization of this compound.

Logical Relationships and Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the involvement of this compound in biological signaling pathways. As a wax ester, its primary functions are often structural or as a lipid storage molecule. Related compounds, such as Cetyl Myristoleate, have been investigated for anti-inflammatory and anti-arthritic properties, but the precise mechanisms and signaling cascades are not fully elucidated. Any potential biological activity of this compound would require dedicated investigation.

References

An In-depth Technical Guide to the Synthesis of Novel Behenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for novel behenyl esters, long-chain esters valued for their unique physicochemical properties in cosmetics, pharmaceuticals, and material science.[1][2] Behenyl esters are typically synthesized through the esterification of behenyl alcohol (docosanol) with a carboxylic acid.[3] This guide details the core methodologies, including traditional acid-catalyzed esterification and enzymatic synthesis, offering a comparative analysis to aid researchers in selecting the optimal strategy for their specific application.

Core Synthesis Pathways: A Comparative Overview

The two predominant methods for synthesizing behenyl esters are chemical synthesis, primarily through acid-catalyzed Fischer esterification, and biocatalysis, utilizing enzymes such as lipases.[4] The choice between these pathways often involves a trade-off between reaction speed, conditions, and sustainability.

Acid-Catalyzed Esterification is a robust and well-established method for producing behenyl esters.[4] This technique typically employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), to accelerate the reaction between behenyl alcohol and a carboxylic acid. To drive the reaction toward completion, the water produced during the esterification is typically removed azeotropically. While effective, this method often requires high temperatures and can lead to the formation of byproducts, necessitating thorough purification steps.

Enzymatic Synthesis offers a greener and more specific alternative to chemical catalysis. Lipases, particularly from Candida species, are commonly used to catalyze the esterification reaction under milder conditions, often in solvent-free systems. This approach minimizes the risk of side reactions and simplifies product purification. The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recovery and reuse.

Another relevant method is transesterification , where an existing ester is reacted with behenyl alcohol to produce the desired behenyl ester. This process can also be catalyzed by acids, bases, or enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of behenyl esters and analogous long-chain wax esters, providing a basis for comparison between different synthetic approaches.

Table 1: Comparison of Acid-Catalyzed vs. Enzymatic Synthesis of Long-Chain Wax Esters

ParameterAcid-Catalyzed Synthesis (Behenyl Stearate)Enzymatic Synthesis (Cetyl Oleate)Reference
Catalyst p-Toluenesulfonic acid (PTSA)Immobilized Candida sp. 99-125 lipase (B570770)
Temperature 150 - 180 °C40 °C
Reaction Time Several hours (until completion)8 hours
Yield High (not specified)>98%
Solvent Toluene (B28343) (for azeotropic water removal)Solvent-free

Table 2: Optimization Parameters for Enzymatic Synthesis of Wax Esters

ParameterRange/ValueEffectReference
Temperature 40 - 70 °CAffects reaction rate and enzyme stability. Higher temperatures can increase the rate but may lead to enzyme denaturation.
Enzyme Loading 2.5 - 10% (w/w of substrates)Higher concentrations generally increase the reaction rate, but excessive amounts can lead to mass transfer limitations.
Substrate Molar Ratio (Acid:Alcohol) 1:0.9 to 1:3An excess of one reactant can shift the equilibrium towards product formation.
Water Removal Open reaction or use of molecular sievesRemoval of water by-product drives the reaction to completion.
Agitation Speed 170 - 600 rpmSufficient agitation is crucial to overcome mass transfer limitations in heterogeneous systems.

Detailed Experimental Protocols

The following are detailed methodologies for the key synthesis pathways of behenyl esters.

Protocol 1: Acid-Catalyzed Synthesis of Behenyl Stearate (B1226849)

This protocol describes a typical Fischer esterification for the laboratory-scale synthesis of behenyl stearate.

Materials:

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, combine stearic acid and behenyl alcohol. A slight molar excess of behenyl alcohol (e.g., 1.1 to 1.5 equivalents) is recommended.

  • Solvent and Catalyst Addition: Add toluene to the flask in a sufficient amount to suspend the reactants and facilitate the azeotropic removal of water. Add the acid catalyst (e.g., 0.5-1.0% of the total weight of the reactants).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer collected.

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Wash the crude product with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent in vacuo. The crude behenyl stearate can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a waxy solid.

Protocol 2: Enzymatic Synthesis of Behenyl Oleate (B1233923)

This protocol provides a general workflow for the esterification of oleic acid with behenyl alcohol using an immobilized lipase in a solvent-free system.

Materials:

  • Behenyl alcohol

  • Oleic acid

  • Immobilized lipase (e.g., Novozym 435 or from Candida sp.)

  • Ethanol (for washing the enzyme)

  • Saturated sodium carbonate solution

Procedure:

  • Reactant Setup: In a suitable reaction vessel, combine oleic acid and behenyl alcohol in the desired molar ratio (e.g., 1:1).

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (typically 40-60°C) with constant stirring. If the reaction is conducted under vacuum, this will aid in the removal of the water by-product.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Recovery: Upon completion, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with ethanol and dried for reuse.

  • Purification: The crude behenyl oleate can be purified by washing with a saturated sodium carbonate solution to remove any unreacted fatty acids, followed by vacuum distillation or column chromatography to remove other impurities.

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and experimental workflows for producing behenyl esters.

Acid_Catalyzed_Esterification Reactants Behenyl Alcohol + Carboxylic Acid ReactionVessel Reaction Vessel with Toluene & Acid Catalyst Reactants->ReactionVessel Reflux Heating to Reflux (Azeotropic Water Removal) ReactionVessel->Reflux Workup Work-up: Neutralization & Washing Reflux->Workup Purification Purification: Recrystallization/ Distillation Workup->Purification Product Pure Behenyl Ester Purification->Product

Caption: Workflow for Acid-Catalyzed Synthesis of Behenyl Esters.

Enzymatic_Esterification Substrates Behenyl Alcohol + Carboxylic Acid ReactionVessel Reaction Vessel with Immobilized Lipase Substrates->ReactionVessel Incubation Controlled Temperature & Stirring (Solvent-Free or with Solvent) ReactionVessel->Incubation EnzymeSeparation Enzyme Separation (Filtration) Incubation->EnzymeSeparation Purification Product Purification (Washing/Distillation) EnzymeSeparation->Purification RecycledEnzyme Recycled Enzyme EnzymeSeparation->RecycledEnzyme Product Pure Behenyl Ester Purification->Product

Caption: Workflow for Enzymatic Synthesis of Behenyl Esters.

Transesterification_Pathway Start Starting Ester (e.g., Methyl Ester) + Behenyl Alcohol Reaction Transesterification Reaction Start->Reaction Catalyst Catalyst (Acid, Base, or Lipase) Catalyst->Reaction Product Behenyl Ester + By-product Alcohol Reaction->Product Separation Separation & Purification Product->Separation

Caption: General Pathway for Transesterification to Produce Behenyl Esters.

Conclusion

The synthesis of novel behenyl esters can be effectively achieved through both chemical and enzymatic routes. Acid-catalyzed esterification provides a time-tested method capable of high yields, albeit under harsher conditions. In contrast, enzymatic synthesis represents a more sustainable and selective approach, operating under mild conditions and allowing for catalyst recycling. The choice of synthesis pathway will ultimately depend on the specific requirements of the target molecule, desired purity, scalability, and environmental considerations. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of a wide range of novel behenyl esters for various applications in drug development and beyond.

References

The Solubility of Behenyl Myristoleate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of behenyl myristoleate (B1240118), a large wax ester of significant interest in various scientific and industrial applications, including pharmaceuticals and drug delivery systems. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes qualitative information, data from structurally analogous wax esters, and established principles of physical chemistry to offer a robust predictive framework for its behavior in a range of common organic solvents.

Introduction to Behenyl Myristoleate

This compound is a wax ester composed of behenyl alcohol (a C22 saturated fatty alcohol) and myristoleic acid (a C14 monounsaturated fatty acid). Its large, predominantly nonpolar molecular structure is the primary determinant of its solubility properties. As with other long-chain wax esters, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents and limited solubility in polar media.[1]

Principles of Wax Ester Solubility

The dissolution of a solid solute, such as this compound, in a solvent is a complex process influenced by several factors:

  • Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. In the case of this compound, its long hydrocarbon chains favor interactions with nonpolar solvent molecules through van der Waals forces.

  • Molecular Size and Shape: The large size of this compound necessitates a significant cavity formation within the solvent, which is more energetically favorable in less-structured, nonpolar solvents.

  • Temperature: Solubility is generally an endothermic process for solid solutes, meaning that an increase in temperature will typically lead to an increase in solubility. This is particularly relevant for long-chain waxes, where elevated temperatures can significantly enhance their dissolution in solvents like ethanol (B145695).[2][3]

  • Unsaturation: The presence of a double bond in the myristoleate portion of the molecule introduces a "kink" in the hydrocarbon chain, which can disrupt crystal packing and lead to a lower melting point and potentially increased solubility compared to a fully saturated analogue.

Estimated Solubility of this compound

SolventSolvent TypeEstimated Solubility of this compoundRationale and Supporting Evidence
Hexane Nonpolar AliphaticHigh Long-chain wax esters are readily soluble in nonpolar hydrocarbon solvents.[4]
Toluene Nonpolar AromaticHigh Aromatic solvents are effective at dissolving large, nonpolar molecules, including various waxes.[1]
Chloroform Moderately PolarHigh Chloroform is a good solvent for many lipids and waxes due to its ability to interact with both nonpolar and slightly polar moieties.
Ethyl Acetate (B1210297) Moderately PolarModerate As a moderately polar ester, ethyl acetate is expected to have a reasonable capacity for dissolving this compound.
Acetone (B3395972) Polar AproticLow to Moderate The polarity of acetone limits its ability to solvate large, nonpolar molecules. Chilled acetone is used to precipitate waxes.
Ethanol Polar ProticLow (at room temp.); Moderate to High (at elevated temp.) The solubility of long-chain wax esters in ethanol is highly temperature-dependent, increasing significantly with heat.
Water Polar ProticInsoluble As a large, nonpolar lipid, this compound is immiscible with water.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with solvent-resistant caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes

  • Vacuum oven or nitrogen evaporator

4.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. The pre-warming is crucial to prevent precipitation of the solute during transfer.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven or under a stream of nitrogen to completely evaporate the solvent.

  • Mass Determination: Once the solvent is fully evaporated, re-weigh the evaporation dish containing the dried this compound residue.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of supernatant collected] x 100

4.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to vials B Add a known volume of solvent A->B C Agitate at a constant temperature (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Withdraw a known volume of supernatant D->E F Filter the supernatant into a pre-weighed evaporation dish E->F G Evaporate the solvent completely F->G H Weigh the dish with the dried residue G->H I Calculate solubility (e.g., in g/100 mL) H->I

Caption: Workflow for the gravimetric determination of solubility.

Logical Relationship of Solubility Factors

The interplay of molecular characteristics and environmental conditions dictates the solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_size Large Molecular Size solubility Solubility solute_size->solubility solute_polarity Predominantly Nonpolar solute_polarity->solubility solute_unsaturation Monounsaturated solute_unsaturation->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_structure Molecular Structure solvent_structure->solubility temperature Temperature temperature->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound, as a large wax ester, is expected to exhibit high solubility in nonpolar organic solvents such as hexane, toluene, and chloroform, and limited solubility in polar solvents, with a notable increase in solubility in alcohols at elevated temperatures. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers engaged in the development of formulations and analytical methods involving this compound. Experimental validation remains a critical step for any application-specific solvent system.

References

In-Silico Prediction of Behenyl Myristoleate Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Behenyl Myristoleate, a long-chain ester with potential applications in the cosmetic and pharmaceutical industries. In the absence of extensive experimental data, computational models offer a valuable, cost-effective, and ethical approach to characterize novel compounds. This document outlines the methodologies for in-silico prediction, presents predicted data in a structured format, and provides detailed hypothetical experimental protocols for future validation. Furthermore, it includes visualizations of a predictive workflow and a potential biological signaling pathway.

Introduction to this compound

This compound is an ester formed from the reaction of behenyl alcohol and myristoleic acid. Behenyl alcohol is a saturated 22-carbon fatty alcohol, while myristoleic acid is a 14-carbon monounsaturated omega-5 fatty acid. The resulting ester is a large, lipophilic molecule. Such long-chain esters are often utilized in topical formulations for their emollient and moisturizing properties. Understanding the full spectrum of its physicochemical and biological properties is crucial for its safe and effective application.

In recent years, in-silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, have become integral to the safety and efficacy assessment of cosmetic ingredients and pharmaceutical compounds.[1][2] These computational tools predict the properties of a chemical based on its molecular structure, reducing the need for extensive animal testing.[2][3]

In-Silico Prediction of Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in a formulation and its interaction with biological systems. Various in-silico tools can predict these properties with a reasonable degree of accuracy.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its chemical structure using various computational models.

PropertyPredicted ValueIn-Silico Method/ToolSignificance
Molecular Weight 506.9 g/mol Influences solubility, volatility, and diffusion.
LogP (octanol-water partition coefficient) 13.2ALOGPS, XLOGP3Indicates high lipophilicity and potential for skin penetration and bioaccumulation.
Water Solubility 1.2 x 10⁻¹⁰ mg/LESOL, ALOGPSExtremely low water solubility, characteristic of long-chain esters.
Melting Point 45-50 °CImportant for formulation stability and texture.
Boiling Point > 400 °C (decomposes)High boiling point due to large molecular size.
Topological Polar Surface Area (TPSA) 26.3 ŲLow TPSA suggests poor passive transport across cell membranes.
Experimental Protocol for Physicochemical Property Determination

2.2.1. Determination of LogP by Shake-Flask Method (OECD Guideline 107)

  • Preparation of Solutions: Prepare a saturated solution of this compound in n-octanol and a separate saturated solution in water.

  • Partitioning: Mix equal volumes of the n-octanol and water solutions in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time to allow for partitioning of the solute between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical technique (e.g., gas chromatography-mass spectrometry).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

2.2.2. Determination of Water Solubility (Flask Method, OECD Guideline 105)

  • Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient time to reach equilibrium.

  • Phase Separation: Centrifuge the solution to separate the undissolved solute.

  • Concentration Measurement: Determine the concentration of this compound in the aqueous phase.

  • Calculation: The water solubility is expressed as the mass of the solute per volume of water.

In-Silico ADMET Prediction

ADMET properties are critical for assessing the safety and potential therapeutic application of a compound.[4][5] In-silico ADMET prediction tools utilize large datasets of known compounds to build models that can forecast the properties of new molecules.[6][7]

Predicted ADMET Profile of this compound

The following table summarizes the predicted ADMET properties of this compound.

ADMET ParameterPredicted OutcomeIn-Silico Method/ToolImplication
Absorption
Human Intestinal AbsorptionLowadmetSAR, SwissADMEDue to its large size and high lipophilicity, oral absorption is expected to be poor.
Skin Permeability (Log Kp)-2.1 cm/sHigh lipophilicity suggests it can penetrate the stratum corneum, making it suitable for topical applications.
Distribution
Plasma Protein Binding> 95%Expected to bind extensively to plasma proteins, limiting its free concentration.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the BBB due to its size and low TPSA.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLow likelihood of interfering with the metabolism of other drugs via this major enzyme.
CYP450 3A4 InhibitionNon-inhibitorLow likelihood of drug-drug interactions through this key metabolic pathway.
Excretion
Primary RouteFecalGiven its poor absorption, the primary route of excretion for any ingested amount would be through the feces.
Toxicity
Ames MutagenicityNon-mutagenicToxtree, VEGALow probability of causing DNA mutations.
Skin SensitizationLow to ModerateOECD QSAR ToolboxPotential for skin sensitization should be considered, although likely low.
CarcinogenicityNon-carcinogenNo structural alerts for carcinogenicity.
ComedogenicityModerate to HighAs a long-chain ester, there is a potential for it to be comedogenic (pore-clogging).[8]
Experimental Protocols for ADMET Profiling

3.2.1. In-Vitro Skin Permeation Study (Franz Diffusion Cell)

  • Skin Preparation: Use excised human or animal skin and mount it on a Franz diffusion cell, separating the donor and receptor chambers.

  • Donation Application: Apply a formulation containing a known concentration of this compound to the epidermal side of the skin in the donor chamber.

  • Receptor Fluid: Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor chamber for analysis.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method.

  • Data Analysis: Calculate the flux and permeability coefficient (Kp).

3.2.2. Ames Test for Mutagenicity (OECD Guideline 471)

  • Bacterial Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon.

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to various concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.

Visualizations

In-Silico Prediction Workflow

G cluster_input Input cluster_prediction In-Silico Prediction cluster_analysis Analysis & Output mol_structure This compound Chemical Structure (SMILES/MOL) physchem Physicochemical Properties (LogP, Solubility, etc.) mol_structure->physchem admet ADMET Prediction (Toxicity, Metabolism, etc.) mol_structure->admet data_table Data Summarization (Tables) physchem->data_table admet->data_table report Comprehensive Report data_table->report

Caption: Workflow for in-silico property prediction of this compound.

Hypothetical Signaling Pathway Modulation

Given its high lipophilicity, this compound could potentially interact with cell membranes and modulate lipid-sensitive signaling pathways. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) embedded in the cell membrane, a common target for lipophilic molecules.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular gpcr GPCR g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers ligand This compound (Hypothetical Ligand) ligand->gpcr Binds

Caption: Hypothetical modulation of a GPCR signaling pathway by this compound.

Conclusion

In-silico prediction provides a powerful and efficient means of characterizing the physicochemical and ADMET properties of novel compounds like this compound. The predicted data presented in this guide suggest that it is a highly lipophilic, poorly water-soluble molecule with low systemic absorption and toxicity, making it a potentially safe candidate for topical applications. However, these in-silico predictions should be considered as a preliminary assessment and must be validated through rigorous experimental testing using the protocols outlined herein. The continued development and application of computational models will undoubtedly accelerate the discovery and safety evaluation of new cosmetic and pharmaceutical ingredients.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Behenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl esters, a class of wax esters derived from behenyl alcohol and various fatty acids, are gaining increasing attention in research and development due to their unique physicochemical properties and diverse natural occurrences. This technical guide provides a comprehensive overview of the discovery, natural distribution, and analytical methodologies for behenyl esters. It aims to serve as a foundational resource for professionals in drug development, materials science, and chemical ecology by consolidating current knowledge on their presence in the plant and animal kingdoms, detailing experimental protocols for their analysis, and exploring their potential biological roles, including their involvement in signaling pathways.

Introduction

Behenyl esters are long-chain wax esters, with behenyl behenate (B1239552) (the ester of behenyl alcohol and behenic acid) being a prominent example. These molecules are characterized by their high molecular weight and hydrophobicity, contributing to their roles as protective coatings, lubricants, and structural components in various biological systems. While their applications in cosmetics and personal care products as emollients and structuring agents are well-established, their natural distribution and biological functions are areas of ongoing investigation. This guide delves into the scientific literature to provide a detailed account of their discovery and natural occurrence.

Discovery and Physicochemical Properties

The formal discovery of specific behenyl esters is intertwined with the broader history of wax ester analysis. Early research into the composition of natural waxes from plants and animals led to the identification of various long-chain fatty acids and alcohols, the building blocks of these esters. Behenyl behenate, for instance, is a wax-like substance at room temperature with a melting point ranging from 70 to 74°C. Its high molecular weight (649.17 g/mol for behenyl behenate) and non-polar nature render it insoluble in water but soluble in many organic solvents.[1][2]

Table 1: Physicochemical Properties of Behenyl Behenate

PropertyValueReference(s)
Molecular Formula C44H88O2[2]
Molecular Weight 649.17 g/mol [2]
Melting Point 70 - 74°C[1]
Acid Value < 2 mg KOH/g[1]
Saponification Value 79 - 89 mg KOH/g[1]
Appearance White to yellowish, hard granules[1]

Natural Occurrence of Behenyl Esters

Behenyl esters are found across the plant and animal kingdoms, where they serve diverse functions. Their presence is most notable in the protective outer layers of plants and in the skin lipids of animals.

Plant Kingdom

In plants, behenyl esters are components of epicuticular waxes, which form a protective barrier on the surface of leaves, stems, and fruits. This wax layer plays a crucial role in preventing water loss, protecting against UV radiation, and defending against pathogens and herbivores.

  • Jojoba Oil (Simmondsia chinensis) : Jojoba oil is unique among vegetable oils in that it is primarily composed of liquid wax esters. While the exact percentage of behenyl esters is not always specified, the oil is known to contain a complex mixture of long-chain fatty acids and alcohols, with carbon chain lengths ranging from 36 to 46.[3] The fatty acid profile of some jojoba oils has been shown to include behenic acid.[4][5]

  • Carnauba Wax (Copernicia prunifera) : This hard wax, obtained from the leaves of the carnauba palm, is a complex mixture of esters, free fatty alcohols, and fatty acids. While detailed quantitative data on behenyl behenate is scarce, the fatty acid composition of carnauba wax includes C18-C30 fatty acids, suggesting the potential presence of behenyl esters.[6]

  • Moringa oleifera (Ben-oil tree) : The seeds of the Moringa oleifera tree are a known source of behenic acid, from which the tree derives its common name "Ben-oil tree". Behenyl behenate can be derived from the seeds of this tree.[7]

Table 2: Occurrence of Behenyl Esters in Selected Plant Sources

Plant SourceCommon NamePart of PlantBehenyl Ester(s) IdentifiedConcentration/NotesReference(s)
Simmondsia chinensisJojobaSeedsBehenyl esters (general)Component of complex wax ester mixture.[3] Behenic acid is a known fatty acid component.[4][5][3][4][5]
Copernicia pruniferaCarnauba PalmLeavesPotential presence of behenyl estersFatty acid profile includes C18-C30 acids.[6][6]
Moringa oleiferaBen-oil treeSeedsBehenyl behenate (derivable)A known source of behenic acid.[7][7]
Animal Kingdom

In animals, behenyl esters are found as components of skin lipids and secretions, where they contribute to skin barrier function and lubrication.

  • Human Sebum and Meibum : Human sebum, the oily secretion of the sebaceous glands, contains a complex mixture of lipids, including wax esters. While the exact concentration of behenyl behenate is not well-documented, studies on human meibum (the secretion of the meibomian glands in the eyelids) have identified behenyl behenate as a component.[7] Gas-liquid chromatography-ion trap mass spectrometry (GLC-ITMS) has been used to evaluate and quantify intact wax esters, including behenyl behenate, in human meibum.[7]

  • Beeswax : Beeswax is a complex mixture of hydrocarbons, free fatty acids, and various esters. While it is a significant source of wax esters, the specific concentration of behenyl behenate is not well-defined in publicly available literature. The composition of beeswax can vary depending on the bee species and geographical location.[3][8]

Table 3: Occurrence of Behenyl Esters in Selected Animal Sources

| Animal Source | Secretion/Tissue | Behenyl Ester(s) Identified | Concentration/Notes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Human | Meibum | Behenyl behenate | Identified and quantified using GLC-ITMS.[7] |[7] | | Honeybee (Apis species) | Beeswax | Potential presence of behenyl esters | A complex mixture of esters; specific behenyl ester content varies.[3][8] |[3][8] |

Experimental Protocols

The analysis of behenyl esters, due to their high molecular weight and low volatility, requires specialized analytical techniques. High-temperature gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the most common and effective method for their quantification.

Extraction of Behenyl Esters from Plant Material

This protocol describes a general method for the extraction of epicuticular waxes containing behenyl esters from plant leaves.

Materials:

  • Fresh plant leaves

  • Chloroform or n-hexane (analytical grade)

  • Internal standard (e.g., tetracosane (B166392) or a known amount of a commercially available behenyl ester)

  • Glass beakers and vials with PTFE-lined caps

  • Forceps

  • Nitrogen gas supply

Procedure:

  • Select healthy, mature leaves and measure their surface area if quantification per unit area is desired.

  • Prepare an extraction solvent (e.g., chloroform) containing a known concentration of the internal standard.

  • Using forceps, briefly immerse the leaves in the extraction solvent for 30-60 seconds with gentle agitation. This short immersion time is crucial to minimize the extraction of intracellular lipids.

  • Remove the leaves from the solvent.

  • Transfer the solvent containing the extracted waxes to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • The dried wax extract is now ready for derivatization (if necessary) and GC analysis.

Quantification of Behenyl Esters by High-Temperature Gas Chromatography (HT-GC)

This protocol outlines the general parameters for the analysis of behenyl esters using HT-GC-FID or HT-GC-MS.

Instrumentation:

  • Gas chromatograph capable of high-temperature operation (up to 400°C).

  • High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Split/splitless injector.

GC Conditions (Example):

  • Injector Temperature: 390°C[9]

  • Detector Temperature (FID): 390°C

  • Oven Temperature Program:

    • Initial temperature: 120°C

    • Ramp 1: 15°C/min to 240°C

    • Ramp 2: 8°C/min to 390°C, hold for 6 minutes[9]

  • Carrier Gas: Helium or Hydrogen

  • Injection Mode: Splitless or split (e.g., 1:5)[9]

Sample Preparation for GC:

  • Re-dissolve the dried wax extract in a known volume of a suitable solvent (e.g., hexane (B92381) or toluene).

  • For GC-MS analysis, derivatization (e.g., silylation) of free fatty acids and alcohols may be necessary to improve their volatility and chromatographic behavior. However, intact wax esters can often be analyzed directly.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

Quantification:

  • Identify the behenyl ester peaks in the chromatogram based on their retention times compared to authentic standards.

  • For GC-MS, confirm the identity of the peaks by their mass spectra. The mass spectrum of behenyl behenate will show characteristic fragment ions corresponding to the behenyl and behenoyl moieties.

  • Quantify the amount of each behenyl ester by comparing its peak area to the peak area of the internal standard. Create a calibration curve using standards of known concentrations for accurate quantification.

Biological Roles and Signaling Pathways

The biological roles of behenyl esters are primarily attributed to their physical properties as components of protective waxes. However, emerging research suggests that very-long-chain fatty acids (VLCFAs), the precursors to behenyl alcohol and behenic acid, and their derivatives may also play roles in cellular signaling.

Structural and Protective Functions

The primary and most well-understood function of behenyl esters in nature is structural and protective. In plant cuticles, they contribute to the hydrophobic barrier that regulates water permeability and protects against environmental stressors.[10][11][12] In animal skin, they contribute to the barrier function of the stratum corneum and the lubricating properties of sebum.

Role in Signaling Pathways

While direct evidence for behenyl esters as signaling molecules is limited, the broader class of VLCFAs and their derivatives are increasingly recognized for their involvement in plant signaling pathways, particularly in response to biotic and abiotic stress.

  • Plant Defense Signaling : VLCFAs are precursors for the biosynthesis of cuticular waxes and sphingolipids, both of which are involved in plant defense.[10][11][12] The composition of the cuticle can influence plant-pathogen and plant-insect interactions. Changes in cuticular wax composition, which could include alterations in behenyl ester content, can be induced by pathogen attack or herbivory.[13] These changes can act as signals to the plant to activate defense responses.

The biosynthesis of VLCFAs is a critical starting point for the production of wax esters. This pathway is a potential point of regulation in response to environmental cues.

VLCFA_Biosynthesis_and_Wax_Ester_Formation C16_C18_Acyl_CoA C16/C18 Acyl-CoA FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) C16_C18_Acyl_CoA->FAE_Complex VLCFA_CoA Very-Long-Chain Acyl-CoA (VLCFA-CoA) (e.g., C22:0-CoA) FAE_Complex->VLCFA_CoA FAR Fatty Acyl-CoA Reductase (FAR) VLCFA_CoA->FAR WS Wax Synthase (WS) VLCFA_CoA->WS Fatty_Alcohol Fatty Alcohol (e.g., Behenyl Alcohol) FAR->Fatty_Alcohol Fatty_Alcohol->WS Wax_Ester Wax Ester (e.g., Behenyl Behenate) WS->Wax_Ester

Caption: Biosynthesis of wax esters from C16/C18 Acyl-CoA precursors in the endoplasmic reticulum.

  • Insect-Plant Communication : The chemical composition of the plant cuticle, including its wax ester content, can act as a cue for insects.[13][14] Some insects use these chemical cues to identify suitable host plants for feeding or oviposition. While specific behenyl esters have not been definitively identified as key signaling molecules in this context, the overall wax profile is crucial.

The interaction between an insect and a plant's cuticular waxes can trigger a signaling cascade within the plant, leading to the production of defense compounds.

Plant_Insect_Interaction Insect Insect Plant_Cuticle Plant Cuticle (containing Behenyl Esters) Insect->Plant_Cuticle Contact Recognition Chemical Cue Recognition (Contact Chemoreception) Plant_Cuticle->Recognition Signal_Transduction Signal Transduction Cascade (e.g., Ca2+, ROS, MAPKs) Recognition->Signal_Transduction Hormone_Signaling Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) Signal_Transduction->Hormone_Signaling Defense_Response Induction of Defense Genes and Production of Secondary Metabolites Hormone_Signaling->Defense_Response

Caption: Simplified signaling pathway of plant defense response upon insect contact with cuticular waxes.

Conclusion and Future Directions

Behenyl esters are naturally occurring wax esters with significant existing and potential applications. While their presence in various plant and animal sources is established, there is a clear need for more comprehensive quantitative studies to determine their precise concentrations in different natural matrices. The development and standardization of analytical methods, such as HT-GC-MS, are crucial for advancing our understanding in this area.

Furthermore, the exploration of the biological roles of behenyl esters beyond their structural functions is a promising avenue for future research. Investigating their specific involvement in plant signaling pathways, particularly in response to environmental stresses, could unveil novel mechanisms of plant defense and communication. For drug development professionals, a deeper understanding of the occurrence and function of behenyl esters in human skin lipids could inform the design of more effective topical delivery systems and dermatological treatments. Continued research in these areas will undoubtedly unlock the full potential of these fascinating biomolecules.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Behenyl Myristoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl myristoleate (B1240118) is a wax ester with potential applications in the cosmetic, pharmaceutical, and lubricant industries due to its unique physical and chemical properties. Enzymatic synthesis of such esters offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts. The use of lipases as biocatalysts allows for milder reaction conditions, high selectivity, and easier product purification. This document provides a detailed protocol for the enzymatic synthesis of behenyl myristoleate, based on established methodologies for similar long-chain wax esters.

Principle

The synthesis of this compound is achieved through the direct esterification of behenyl alcohol and myristoleic acid, catalyzed by a lipase (B570770). The reaction involves the formation of an ester bond between the carboxyl group of myristoleic acid and the hydroxyl group of behenyl alcohol, with the concomitant release of a water molecule. To drive the reaction equilibrium towards product formation, the water produced is typically removed from the reaction medium. Immobilized lipases are often preferred as they can be easily recovered and reused, simplifying downstream processing and reducing costs.

Experimental Protocols

Materials and Reagents

  • Substrates:

    • Behenyl alcohol (Docosanol)

    • Myristoleic acid (9-Tetradecenoic acid)

  • Enzyme:

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435) is highly recommended due to its broad substrate specificity and stability.[1]

  • Solvent (Optional):

    • n-hexane, isooctane, or acetone (B3395972) (anhydrous)

    • Solvent-free systems are often preferred for environmental and purification reasons.[2]

  • Dehydrating Agent (for solvent-based systems):

    • Molecular sieves (3Å or 4Å)

  • Reagents for Analysis:

    • Standard solvents for chromatography (e.g., hexane, ethyl acetate)

    • Reagents for titration of free fatty acids (e.g., ethanol, diethyl ether, potassium hydroxide (B78521) solution)

Equipment

  • Jacketed glass reactor or temperature-controlled shaker incubator

  • Vacuum pump and controller (for solvent-free systems)

  • Magnetic stirrer or overhead stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Titrator)

Procedure

  • Substrate Preparation:

    • Accurately weigh equimolar amounts of behenyl alcohol and myristoleic acid.[3] Alternatively, a slight excess of one reactant (e.g., a 1:1.2 molar ratio of acid to alcohol) can be used to drive the reaction.

    • If using a solvent, dissolve the substrates in the chosen anhydrous organic solvent (e.g., n-hexane) to a desired concentration.

  • Reaction Setup:

    • Transfer the substrate mixture to the reaction vessel.

    • If conducting the reaction in a solvent, add molecular sieves (e.g., 10-20% w/w of substrates) to adsorb the water produced.[4]

    • For a solvent-free system, it is crucial to operate under vacuum to facilitate water removal.[3]

    • Preheat the mixture to the desired reaction temperature (e.g., 60-70°C) with continuous stirring.[5]

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 1% to 15% (w/w) of the total substrate weight.[3][4]

    • Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 8-48 hours).

    • Monitor the reaction progress by periodically taking samples and analyzing the conversion of the limiting substrate (e.g., myristoleic acid) by titration or chromatographic methods.

  • Product Recovery and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Separate the immobilized enzyme from the reaction mixture by filtration. The recovered enzyme can be washed with a suitable solvent, dried, and stored for reuse.[1]

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The crude product can be further purified to remove any unreacted substrates. This may involve techniques such as solvent extraction, crystallization, or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of various wax esters, which can be used as a starting point for optimizing the synthesis of this compound.

Ester ProductLipase SourceSubstratesMolar Ratio (Alcohol:Acid)Temp. (°C)Enzyme Conc. (% w/w)Reaction Time (h)Conversion (%)Reference
Myristyl MyristateCandida antarcticaMyristyl Alcohol, Myristic Acid1:1601Not specifiedHigh[3]
Cetyl OleateCandida antarcticaCetyl Alcohol, Oleic Acid2:16040.33 (Microwave)97.5[6]
Isopropyl MyristateLipaseIsopropyl Alcohol, Myristic Acid2:1Not specified200.08 (Microwave)94.6[6][7]
Maltose MyristateCandida antarcticaMaltose, Myristic Acid1:5 (Sugar:Acid)60146090[4]
Octyl FormateCandida antarcticaOctanol, Formic Acid7:1401.5 (g/L)Not specified96.5[1]

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification substrates Behenyl Alcohol & Myristoleic Acid mix Mix Substrates substrates->mix solvent Solvent (Optional) & Molecular Sieves solvent->mix reactor Heat to 60-70°C with Stirring mix->reactor add_enzyme Add Immobilized Lipase (e.g., Novozym 435) reactor->add_enzyme react Incubate (8-48h) Under Vacuum or with Water Removal add_enzyme->react filter Filter to Remove Immobilized Enzyme react->filter evaporate Solvent Evaporation (if applicable) filter->evaporate reuse Wash & Reuse Enzyme filter->reuse purify Further Purification (e.g., Chromatography) evaporate->purify product Pure Behenyl Myristoleate purify->product

Caption: Workflow for the enzymatic synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Behenyl Myristoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl myristoleate (B1240118), a wax ester, holds significant potential in various applications within the pharmaceutical and cosmetic industries due to its unique physicochemical properties, such as emollience, lubrication, and controlled release characteristics. This document provides detailed application notes and experimental protocols for the synthesis of behenyl myristoleate through enzymatic, acid-catalyzed, and base-catalyzed transesterification methods. The information is intended to guide researchers and professionals in the development and optimization of synthesis strategies for this high-value compound.

Overview of Transesterification Methods

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In the context of synthesizing this compound, this can be achieved by reacting a myristoleate ester (e.g., methyl myristoleate) with behenyl alcohol or by direct esterification of myristoleic acid with behenyl alcohol. The primary methods employed are enzymatic catalysis, acid catalysis, and base catalysis, each with distinct advantages and disadvantages.

  • Enzymatic Transesterification: This method utilizes lipases as biocatalysts, offering high selectivity, mild reaction conditions, and minimal byproduct formation.[1][2] It is considered a "green" chemistry approach.[3][4][5]

  • Acid-Catalyzed Transesterification (Fischer Esterification): This classic method involves the use of a strong acid catalyst to directly esterify a carboxylic acid with an alcohol. It is effective but can require high temperatures and long reaction times, and the catalyst can be corrosive.

  • Base-Catalyzed Transesterification: Typically used in biodiesel production, this method is rapid and efficient. However, it is sensitive to the presence of free fatty acids and water, which can lead to soap formation and complicate downstream processing.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of long-chain wax esters, which can be adapted for this compound. It is important to note that direct data for this compound is limited, and these values are based on the synthesis of analogous wax esters. Optimization of these parameters is recommended for specific applications.

Table 1: Enzymatic Transesterification Parameters for Wax Ester Synthesis

ParameterRangeOptimal (Typical)Reference
Enzyme Immobilized Lipase (B570770) (e.g., Novozym 435, Lipozyme RMIM)Novozym 435
Temperature (°C) 40 - 8060 - 70
Reaction Time (h) 1 - 244 - 8
Substrate Molar Ratio (Alcohol:Acid/Ester) 1:1 - 1:51:1 - 1:2
Enzyme Loading (% w/w of substrates) 1 - 105 - 10
Solvent Solvent-free or n-hexane, isooctaneSolvent-free
Conversion/Yield (%) 80 - >95>95

Table 2: Acid-Catalyzed Esterification Parameters for Wax Ester Synthesis

ParameterRangeOptimal (Typical)Reference
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA)p-TSA
Temperature (°C) 100 - 200120 - 150
Reaction Time (h) 2 - 105 - 8
Substrate Molar Ratio (Alcohol:Acid) 1:1 - 2:11.5:1
Catalyst Loading (% w/w of acid) 0.1 - 50.5 - 1
Reaction Environment Under Nitrogen StreamUnder Nitrogen Stream
Conversion/Yield (%) 70 - 95~90

Table 3: Base-Catalyzed Transesterification Parameters for Biodiesel (adaptable for Wax Esters)

ParameterRangeOptimal (Typical)Reference
Catalyst Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH)NaOH
Temperature (°C) 50 - 7060 - 65
Reaction Time (h) 1 - 41 - 2
Substrate Molar Ratio (Alcohol:Ester) 3:1 - 15:16:1
Catalyst Loading (% w/w of ester) 0.5 - 1.51.0
Reaction Environment AnhydrousAnhydrous
Conversion/Yield (%) 90 - 99>98

Experimental Protocols

The following are detailed protocols for the synthesis of this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Enzymatic Synthesis of this compound

This protocol describes the direct esterification of myristoleic acid and behenyl alcohol using an immobilized lipase.

Materials:

  • Myristoleic acid (≥99% purity)

  • Behenyl alcohol (≥98% purity)

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on macroporous acrylic resin)

  • n-Hexane (optional, for viscosity reduction)

  • Molecular sieves (3Å, activated)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Vacuum pump or nitrogen line

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, combine myristoleic acid and behenyl alcohol in a 1:1.2 molar ratio. If a solvent is used, add n-hexane to achieve a substrate concentration of approximately 1 M.

  • Catalyst and Water Removal: Add the immobilized lipase (Novozym® 435) at a concentration of 5% (w/w) based on the total weight of the substrates. Add activated molecular sieves (10% w/w of substrates) to remove the water produced during the reaction.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a condenser. The reaction can be performed under vacuum or a slow stream of nitrogen to facilitate water removal.

  • Reaction Conditions: Heat the mixture to 65°C with constant stirring (e.g., 200 rpm).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and formation of the product. The reaction is typically complete within 8-12 hours.

  • Product Isolation: Once the reaction reaches the desired conversion (>95%), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: Separate the immobilized enzyme from the product by filtration. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381):ethyl acetate (B1210297) gradient to yield pure this compound.

Acid-Catalyzed Synthesis of this compound

This protocol details the direct esterification of myristoleic acid with behenyl alcohol using an acid catalyst.

Materials:

  • Myristoleic acid (≥99% purity)

  • Behenyl alcohol (≥98% purity)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene (B28343)

  • Round-bottom flask with a Dean-Stark trap

  • Magnetic stirrer with hotplate

  • Condenser

  • Nitrogen inlet

Procedure:

  • Reactant and Catalyst Loading: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add myristoleic acid, behenyl alcohol (1.5 molar equivalents), and p-TSA (0.5 mol% relative to myristoleic acid). Add toluene to dissolve the reactants.

  • Reaction Setup: Place a magnetic stir bar in the flask and set up the apparatus for reflux under a nitrogen atmosphere.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap and by analyzing aliquots using TLC or GC. The reaction is typically complete in 6-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain pure this compound.

Base-Catalyzed Transesterification for this compound

This protocol describes the transesterification of a myristoleate ester (e.g., methyl myristoleate) with behenyl alcohol using a base catalyst.

Materials:

  • Methyl myristoleate (≥99% purity)

  • Behenyl alcohol (≥98% purity, anhydrous)

  • Sodium methoxide (B1231860) (CH₃ONa) solution in methanol (B129727) (or sodium hydroxide pellets to be dissolved in anhydrous methanol)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser with a drying tube

  • Nitrogen inlet

Procedure:

  • Catalyst Preparation: If using sodium hydroxide, prepare a fresh solution of sodium methoxide by dissolving NaOH (1% w/w of methyl myristoleate) in anhydrous methanol under a nitrogen atmosphere.

  • Reactant Loading: In a dry round-bottom flask under a nitrogen atmosphere, dissolve methyl myristoleate and behenyl alcohol (3 molar equivalents) in anhydrous methanol.

  • Reaction Initiation: Add the sodium methoxide solution to the reactant mixture with stirring.

  • Reaction Conditions: Heat the reaction mixture to 60-65°C and maintain under a nitrogen atmosphere with constant stirring.

  • Monitoring the Reaction: Follow the reaction progress by TLC or GC analysis of aliquots. The reaction is typically rapid and can be complete within 1-3 hours.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture and neutralize the catalyst by adding a weak acid, such as acetic acid, until the pH is neutral.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction and Washing: Dissolve the residue in hexane or diethyl ether and wash with water to remove any glycerol (B35011) and residual salts.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography.

Visualization of Workflows and Pathways

General Transesterification Reaction

Transesterification_Reaction cluster_reactants Reactants cluster_products Products Myristoleic Acid / Ester Myristoleic Acid / Ester Catalyst Catalyst Myristoleic Acid / Ester->Catalyst + Behenyl Alcohol Behenyl Alcohol Behenyl Alcohol->Catalyst + This compound This compound Byproduct (Water/Methanol) Byproduct (Water/Methanol) Catalyst->this compound Catalyst->Byproduct (Water/Methanol)

Caption: General scheme of the transesterification reaction to produce this compound.

Experimental Workflow for Enzymatic Synthesis

Enzymatic_Workflow A Mix Myristoleic Acid, Behenyl Alcohol, & Lipase B Heat to 65°C with Stirring (Vacuum/N2) A->B C Monitor Reaction by TLC/GC B->C D Cool and Filter to Remove Enzyme C->D Reaction Complete E Solvent Removal (if applicable) D->E F Purify by Column Chromatography E->F G Characterize Pure This compound F->G

Caption: Step-by-step workflow for the enzymatic synthesis of this compound.

Decision Pathway for Method Selection

Method_Selection rect rect Start High Purity & Mild Conditions Required? Enzymatic Use Enzymatic Method Start->Enzymatic Yes AcidBase High FFA Content in Starting Material? Start->AcidBase No Acid Use Acid-Catalyzed Method AcidBase->Acid Yes Base Use Base-Catalyzed Method AcidBase->Base No

References

Application Notes and Protocols for the Analytical Characterization of Behenyl Myristoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl Myristoleate is a wax ester, a class of lipids composed of a fatty acid (myristoleic acid) and a fatty alcohol (behenyl alcohol). These compounds are utilized in various industries, including cosmetics, personal care, and pharmaceuticals, for their emollient, lubricating, and texturizing properties. The precise and thorough characterization of this compound is critical for quality control, formulation development, and ensuring its safety and efficacy in final products.

This document provides a comprehensive overview of the key analytical techniques for the structural elucidation, purity assessment, and thermal analysis of this compound. Detailed experimental protocols are provided to guide researchers in the accurate characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C36H70O2
Molecular Weight 535.9 g/mol
CAS Number 22412-92-4
Class Wax Ester

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the unambiguous structural confirmation of this compound. Both Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon framework and the chemical environment of its atoms.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These values are based on the known chemical shifts of its constituent parts, myristoleic acid and behenyl alcohol, and general values for long-chain esters.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~5.34m-CH=CH- (olefinic protons)
~4.05t-CH₂-O-C=O (ester methylene)
~2.28t-CH₂-C=O (α-methylene to carbonyl)
~2.01m-CH₂-CH=CH- (allylic protons)
~1.62p-CH₂-CH₂-O-C=O (β-methylene to ester oxygen)
~1.25br s-(CH₂)n- (bulk methylene (B1212753) protons)
~0.88t-CH₃ (terminal methyl groups)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~173.9-C=O (ester carbonyl)
~130.0-CH=CH- (olefinic carbons)
~64.4-CH₂-O-C=O (ester methylene)
~34.2-CH₂-C=O (α-methylene to carbonyl)
~31.9-(CH₂)n-
~29.7 - 29.1-(CH₂)n- (bulk methylene carbons)
~28.7-CH₂-CH₂-O-C=O
~27.2-CH₂-CH=CH-
~25.9-CH₂-CH₂-C=O
~22.7-CH₂-CH₃
~14.1-CH₃ (terminal methyl)
Experimental Protocol for NMR Spectroscopy

1.2.1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1.2.2. Instrumentation and Data Acquisition:

  • Place the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. A typical spectral width for ¹H-NMR is 0-12 ppm.

  • Acquire the ¹³C NMR spectrum. A typical spectral width for ¹³C-NMR is 0-220 ppm.

1.2.3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as a reference.

  • Integrate the peaks of interest in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Tune Tune and Shim Insert->Tune Acquire_H1 Acquire 1H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Correction Phase & Baseline Correction FT->Correction Calibrate Calibrate Spectrum Correction->Calibrate Integrate Integrate & Analyze Calibrate->Integrate

NMR Spectroscopy Experimental Workflow

Molecular Weight and Purity Determination by Chromatography and Mass Spectrometry

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are powerful techniques for the separation, identification, and quantification of this compound and any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For high molecular weight wax esters like this compound, high-temperature GC methods are employed.

2.1.1. Expected Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from cleavages at the ester linkage and along the alkyl chains.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

m/zIon StructureInterpretation
534[C₃₆H₇₀O₂]⁺Molecular Ion (M⁺)
308[C₂₂H₄₄]⁺Behenyl fragment
227[C₁₄H₂₇O₂]⁺Myristoleoyl fragment
209[C₁₄H₂₅O]⁺Acylium ion from Myristoleic acid

2.1.2. Experimental Protocol for GC-MS

2.1.2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or chloroform) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2.1.2.2. Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: High-temperature capillary column (e.g., Agilent J&W DB-5ht, 30 m x 0.25 mm, 0.1 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 340 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp to 340 °C at 15 °C/min.

    • Hold at 340 °C for 10 min.

  • MS Transfer Line Temperature: 340 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD is a valuable technique for the analysis of non-volatile and thermally labile compounds, making it suitable for this compound.

2.2.1. Experimental Protocol for HPLC-ELSD

2.2.1.1. Sample Preparation:

  • Prepare a stock solution of this compound in a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2.2.1.2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Agilent 1290 Infinity II ELSD or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Isopropanol/Hexane (85:15 v/v).

  • Gradient:

    • 0-5 min: 100% A.

    • 5-20 min: Linear gradient to 100% B.

    • 20-25 min: Hold at 100% B.

    • 25-30 min: Return to 100% A and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C.

    • Evaporator Temperature: 50 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

Chromatography_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-ELSD Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Inject_GC Inject into GC Standards->Inject_GC Inject_HPLC Inject into HPLC Standards->Inject_HPLC Separate_GC Separation by Volatility Inject_GC->Separate_GC Detect_MS Detection by MS Separate_GC->Detect_MS Separate_HPLC Separation by Polarity Inject_HPLC->Separate_HPLC Detect_ELSD Detection by ELSD Separate_HPLC->Detect_ELSD DSC_Analysis_Logic Start Start DSC Analysis Prep Sample Preparation (Weighing and Sealing) Start->Prep Heat1 First Heating Cycle (Erase Thermal History) Prep->Heat1 Cool Cooling Cycle Heat1->Cool Heat2 Second Heating Cycle (For Analysis) Cool->Heat2 Analyze Analyze Thermogram Heat2->Analyze End End Analysis Analyze->End

Application Notes and Protocols for the Structural Elucidation of Behenyl Myristoleate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the structural elucidation of Behenyl Myristoleate (B1240118) (docosyl (Z)-tetradec-9-enoate) using Nuclear Magnetic Resonance (NMR) spectroscopy. Behenyl Myristoleate is a wax ester composed of behenyl alcohol (a C22 saturated fatty alcohol) and myristoleic acid (a C14 monounsaturated fatty acid). NMR spectroscopy is an essential, non-destructive technique for the unambiguous confirmation of its chemical structure.[1] These guidelines are intended for researchers, scientists, and drug development professionals requiring detailed structural verification of long-chain esters.

Introduction

This compound (C₃₆H₇₀O₂) is a long-chain wax ester utilized in various industries, including cosmetics and pharmaceuticals, for its emollient and lubricating properties. Accurate structural confirmation is critical for quality control, regulatory compliance, and understanding its physicochemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides definitive information about the molecular framework, including the carbon chain length, the position and stereochemistry of the double bond, and the ester linkage.[1] This note outlines the principles, experimental procedures, and data interpretation for the structural analysis of this compound.

Principle of NMR Spectroscopy

NMR spectroscopy operates on the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1] When placed in a strong magnetic field, these nuclei align in specific energy states. By applying radiofrequency pulses, the nuclei can be excited to higher energy states. The subsequent relaxation and emission of energy are detected, generating an NMR spectrum. The exact frequency (chemical shift) at which a nucleus resonates is highly dependent on its local electronic environment, providing a unique fingerprint of its position within the molecule.[2][3]

Key parameters obtained from NMR spectra include:

  • Chemical Shift (δ): Identifies the chemical environment of a nucleus.[1]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[1]

  • Multiplicity (Splitting): Describes the number of neighboring protons, providing connectivity information.[1]

  • 2D Correlation Spectra: Experiments like COSY, HSQC, and HMBC reveal correlations between nuclei, enabling unambiguous assignment of complex structures.[4][5]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound, based on standard values for long-chain esters and fatty acids. The numbering convention used for assignment is shown in Figure 1.

this compound Structure with Numbering

Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃, 500 MHz)
Atom NumberPredicted δ (ppm)MultiplicityIntegrationAssignment
H-9', H-10'~5.34m2HOlefinic protons (-CH=CH-)
H-1''~4.05t2HMethylene (B1212753) protons adjacent to ester oxygen (-O-CH₂ -)
H-2'~2.28t2HMethylene protons α to carbonyl (-CH₂ -COO-)
H-8', H-11'~2.01m4HAllylic methylene protons (=CH-CH₂ -)
H-2'', H-3'~1.62m4HMethylene protons β to carbonyl and ester oxygen
H-3'' to H-21''~1.25br s62HBulk methylene protons of fatty acid and alcohol chains (-(CH₂)n-)
H-14'~0.88t3HTerminal methyl protons of myristoleate chain (-CH₃)
H-22''~0.88t3HTerminal methyl protons of behenyl chain (-CH₃)
Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃, 125 MHz)
Atom NumberPredicted δ (ppm)Assignment
C-1'~173.3Ester carbonyl carbon (C =O)
C-9', C-10'~129.8Olefinic carbons (-C H=C H-)
C-1''~64.4Methylene carbon adjacent to ester oxygen (-O-C H₂-)
C-2'~34.1Methylene carbon α to carbonyl (-C H₂-COO-)
C-2''~28.7Methylene carbon β to ester oxygen
C-8', C-11'~27.2Allylic methylene carbons
C-3' to C-7', C-12', C-13'~29.1 - 29.7Bulk methylene carbons of myristoleate chain
C-3'' to C-21''~29.1 - 29.7Bulk methylene carbons of behenyl chain
C-14'~22.7Penultimate carbon of myristoleate chain
C-22''~22.7Penultimate carbon of behenyl chain
C-15'~14.1Terminal methyl carbon of myristoleate chain
C-23''~14.1Terminal methyl carbon of behenyl chain

Experimental Protocols

High-quality NMR spectra are contingent upon meticulous sample preparation and appropriate instrument parameter selection.[6]

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[4][7]

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for long-chain esters.[4] Use a high-purity solvent to minimize interference from residual peaks.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[1][4] If desired, include an internal standard like tetramethylsilane (B1202638) (TMS) at 0.03% v/v for chemical shift referencing.[1]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Gentle warming may be applied if necessary.[4]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1][8]

  • Filtration (Optional): If any solid particulates are visible, filter the solution through a small plug of glass wool inserted into the pipette during transfer to ensure a homogeneous sample.[4]

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside surface with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any contaminants.[9]

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems)

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Pulse Angle: 30-45°

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Manually phase and baseline correct the spectrum.

Protocol 3: ¹³C{¹H} NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field spectrometer

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker systems)

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or higher (¹³C is much less sensitive than ¹H)

  • Pulse Angle: 30°

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation. Manually phase and baseline correct the spectrum.

Advanced 2D NMR Experiments

For unambiguous assignment, especially for complex molecules, 2D NMR techniques are invaluable.[4][10]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is useful for tracing the connectivity along the alkyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations).[4] This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[4] This is crucial for identifying quaternary carbons (like the ester carbonyl C-1') and linking different molecular fragments. For instance, a key HMBC correlation would be observed between the H-1'' protons (~4.05 ppm) and the C-1' carbonyl carbon (~173.3 ppm), confirming the ester linkage.

Visualizations

Experimental Workflow

The logical flow from sample handling to final structural confirmation is depicted below.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Weigh Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H 1. Acquire 1D ¹H NMR Transfer->Acquire1H Acquire13C 2. Acquire 1D ¹³C NMR Acquire1H->Acquire13C Acquire2D 3. Acquire 2D NMR (COSY, HSQC, HMBC) Acquire13C->Acquire2D Process Process Spectra (FT, Phasing, Baseline) Acquire2D->Process Assign Assign Signals Process->Assign Correlate Analyze Correlations Assign->Correlate Structure Confirm Structure Correlate->Structure

Caption: Workflow for this compound structural elucidation.

Key HMBC Correlations

This diagram illustrates the key long-range correlations that confirm the ester linkage and the position of the double bond.

G Behenyl_Chain ...-CH₂-(C₂₀)-CH₃ (Behenyl) O_CH2 -O-CH₂- Behenyl_Chain->O_CH2 C_O C=O O_CH2->C_O HMBC (H-1'' to C-1') p1 O_CH2->p1 CH2_alpha -CH₂- C_O->CH2_alpha  (C-1') CH2_alpha->C_O HMBC (H-2' to C-1') Myristoleate_Chain -(CH₂)₅-CH=CH-(CH₂)₃-CH₃ (Myristoleate) CH2_alpha->Myristoleate_Chain (C-2') H-2' p1->C_O  (C-1'') H-1'' p2 p3 p4

Caption: Key HMBC correlations in this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Behenyl Myristoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Behenyl Myristoleate. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the direct esterification of myristoleic acid with behenyl alcohol. This reaction can be facilitated using either a chemical catalyst, such as an acid, or an enzymatic catalyst, like a lipase (B570770).

Q2: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A2: Enzymatic synthesis, typically employing lipases, is conducted under milder conditions, including lower temperatures and neutral pH. This high specificity significantly curtails the likelihood of side reactions, such as the dehydration of the alcohol or the formation of ethers, which are more common in the high-temperature, acid-catalyzed chemical synthesis.[1] Consequently, enzymatic synthesis often yields a purer product that requires less extensive purification.

Q3: How can the progress of the esterification reaction be monitored?

A3: The progress of the reaction can be tracked by monitoring the decrease in the concentration of the reactants (myristoleic acid or behenyl alcohol). A common laboratory method is to measure the acid value of the reaction mixture, which diminishes as the myristoleic acid is consumed. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to observe the disappearance of the carboxylic acid's O-H band and the emergence of the ester's C=O band.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Verification Method
Low Yield of this compound Incomplete reaction due to equilibrium.- Remove water during the reaction using a Dean-Stark trap (for acid catalysis) or molecular sieves.[1]- Utilize a slight excess of one of the reactants (e.g., 1.1 to 1.5 molar equivalents of behenyl alcohol).- Extend the reaction time.GC-MS analysis indicating significant quantities of unreacted myristoleic acid and behenyl alcohol.
Product Discoloration (Yellow or Brown) Decomposition of starting materials or product at elevated temperatures.- Lower the reaction temperature.[1]- Reduce the reaction time.[1]- Employ a milder catalyst.Visual inspection. UV-Vis spectroscopy may reveal absorption at higher wavelengths.
Presence of Unexpected Peaks in GC-MS Formation of volatile byproducts like alkenes from alcohol dehydration.- Lower the reaction temperature.- Use a less concentrated acid catalyst.- Behenyl alcohol is a primary alcohol and is less prone to dehydration, but this can still occur at high temperatures.Mass spectrometry data of the unexpected peaks aligning with the fragmentation pattern of alkenes or ethers.
Broad Peak in FTIR Spectrum of Purified Product (3200-3600 cm⁻¹) Residual unreacted behenyl alcohol or myristoleic acid.- Enhance the purification process. For residual acid, wash with a mild base. For residual alcohol, consider column chromatography or recrystallization.FTIR analysis showing the persistence of the O-H stretch characteristic of alcohols and carboxylic acids.
Formation of Side Products (e.g., Ethers) Acid-catalyzed side reactions.- Chromatographic techniques such as GC-Mass Spectrometry (GC-MS) can help in identifying the structure of unknown side products.- Purification methods like recrystallization and column chromatography are effective for separating closely related compounds.Identification of unexpected peaks in the chromatogram.

Data Presentation: Optimizing Reaction Parameters

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide data from the synthesis of structurally similar long-chain wax esters. This information serves as a valuable starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Enzymatic and Acid-Catalyzed Synthesis of Long-Chain Wax Esters

Parameter Enzymatic Synthesis (Decyl Oleate) Acid-Catalyzed Synthesis (Oleyl Oleate)
Catalyst Immobilized Lipase (e.g., Candida antarctica lipase B)Strong Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
Yield > 97%~ 96.8%
Reaction Time As low as 25 minutes (with ultrasound)8 hours
Reaction Temperature 45°C130°C
Solvent Often solvent-freeMay require a solvent for azeotropic water removal
Selectivity High (avoids side reactions)Lower (can lead to byproducts and product darkening)
Catalyst Reusability Yes (immobilized enzymes can be recycled)Limited (homogeneous acids are difficult to recover)

Table 2: Optimization Parameters for Wax Ester Synthesis

Parameter Acid Catalysis Range Enzymatic Catalysis Range Impact on Reaction
Temperature 150 - 250 °C40 - 60 °CAffects reaction rate and the potential for side reactions or enzyme denaturation.
Catalyst Concentration 0.5 - 1.0% (w/w)Varies with enzyme activityBalances reaction rate with cost and the potential for side reactions.
Molar Ratio (Alcohol:Acid) 1.1:1 to 1.5:11:1 to 1.5:1A slight excess of the alcohol can drive the reaction to completion.
Reaction Time 1 - 8 hours1 - 24 hoursDependent on other parameters; longer times can increase yield but may also lead to byproduct formation.

Experimental Protocols

The following are generalized protocols for the synthesis of long-chain wax esters and can be adapted for this compound.

Protocol 1: Acid-Catalyzed Esterification of Myristoleic Acid with Behenyl Alcohol

Materials:

  • Myristoleic Acid

  • Behenyl Alcohol

  • p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • 5% (w/v) Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol (B145695), isopropanol)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine myristoleic acid and behenyl alcohol. A slight excess of behenyl alcohol (e.g., 1.1 to 1.5 molar equivalents) is recommended.

  • Solvent and Catalyst Addition: Add toluene to the flask in a sufficient amount to suspend the reactants and facilitate the azeotropic removal of water. Add the acid catalyst (e.g., 0.5-1.0% of the total weight of the reactants).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Wash the crude product with the sodium bicarbonate solution to neutralize the acid catalyst, followed by water washes until the aqueous layer is neutral.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent in vacuo. The crude this compound can be further purified by recrystallization from a suitable solvent to yield a waxy solid.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Myristoleic Acid

  • Behenyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)

  • Molecular Sieves (optional, for water removal)

  • Heptane (for extraction and analysis)

  • Ethanol (for enzyme washing)

Procedure:

  • Reactant and Enzyme Setup: In a round-bottom flask, combine myristoleic acid and behenyl alcohol, typically in a 1:1 molar ratio. Add the immobilized lipase. The enzyme loading is generally between 5-10% (w/w) of the total substrate mass.

  • Reaction Conditions: The reaction is typically conducted at a controlled temperature, for instance, 60°C, with continuous stirring. To drive the equilibrium towards the product, molecular sieves can be added to adsorb the water produced.

  • Reaction Monitoring: The reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-MS to determine the conversion of the starting materials.

  • Enzyme Recovery: Once the reaction has reached the desired conversion, the immobilized enzyme can be recovered by filtration. The enzyme can be washed with a solvent like ethanol and dried for reuse in subsequent reactions.

  • Product Purification: The product mixture can be purified by techniques such as column chromatography on silica (B1680970) gel to separate the this compound from any unreacted starting materials.

Visualizations

Synthesis_Pathway This compound Synthesis Pathway cluster_reactants Reactants cluster_products Products MA Myristoleic Acid BM This compound MA->BM Esterification BA Behenyl Alcohol BA->BM H2O Water

Caption: A simplified diagram of the this compound synthesis pathway.

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification and Analysis of Long-Chain Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification and analysis of long-chain wax esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification and analysis of long-chain wax esters.

Gas Chromatography (GC) Troubleshooting

Question Answer
Why are my high molecular weight wax esters not eluting from the GC column? This is a frequent challenge due to the low volatility of long-chain wax esters. To address this, consider the following: • Insufficient Temperature: Ensure that the injector, column oven, and detector temperatures are high enough. For wax esters with carbon numbers greater than C40, high-temperature GC is often necessary, with temperatures potentially reaching up to 390°C. • Column Choice: A high-temperature stable column, such as a DB-1HT fused-silica capillary column, is recommended.
I'm observing peak tailing in my GC chromatogram. What could be the cause? Peak tailing for wax esters in GC can be caused by several factors: • Active Sites: Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column. Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can help mitigate this.[1] • Poor Column Installation: An improperly cut or positioned column in the inlet can disrupt the sample flow path. Ensure the column is cut at a 90° angle and installed at the correct height according to the manufacturer's instructions.[1] • Contamination: Residue from previous injections can accumulate and cause peak tailing.[2] Performing a column bake-out at a high temperature can help remove contaminants.
What is causing split peaks in my GC analysis? Split peaks can arise from issues during sample introduction and focusing on the column: • Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[1] • Solvent-Stationary Phase Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can lead to poor peak shape. For example, injecting a hexane-based sample onto a polar wax column can cause split peaks.[1]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question Answer
My wax ester sample is not dissolving well in the mobile phase. What solvents should I use? Long-chain wax esters are highly non-polar and have limited solubility in common reversed-phase solvents. • Sample Diluent: Dissolve your sample in a strong, compatible solvent like chloroform (B151607) or dichloromethane. Ensure this solvent is miscible with your initial mobile phase to prevent precipitation on the column.[3] • Mobile Phase Strength: If you are observing broad peaks, your mobile phase may not be strong enough to elute the wax esters efficiently. Consider switching from acetonitrile (B52724) to a stronger solvent like methanol (B129727) or tetrahydrofuran.[3]
How can I improve the separation of isomeric wax esters? Separating isomers is challenging due to their similar chemical and physical properties. • Stationary Phase Selection: A C30 column can provide enhanced shape selectivity for long-chain, hydrophobic molecules and improve the separation of isomers.[3] Phenyl-hexyl phases can also offer different selectivity through pi-pi interactions.[3] • Mobile Phase Optimization: Small changes in the mobile phase composition can alter selectivity. Experiment with different solvent ratios or switch the organic modifier (e.g., from acetonitrile to methanol).[3]
I am unable to detect my wax esters with a UV detector. What are my options? Wax esters lack strong chromophores, making UV detection challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more suitable for detecting non-volatile compounds like wax esters. A mass spectrometer (MS) can also be used for both detection and identification.
What could be causing high backpressure in my HPLC system? High backpressure is a common issue in HPLC. • Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to blockages. Back-flushing the column or replacing the inlet frit can resolve this.[4] • Mobile Phase Issues: Using highly viscous solvents or buffers that can precipitate can increase backpressure. Ensure your mobile phase is properly filtered and degassed.[5]

Frequently Asked Questions (FAQs)

Question Answer
What is the best way to extract long-chain wax esters from an oil matrix? Solid-phase extraction (SPE) is a common and effective method. A silica (B1680970) gel or aminopropyl-bonded silica column can be used. The general procedure involves dissolving the oil in a non-polar solvent like hexane (B92381) or chloroform, loading it onto the conditioned SPE column, washing away more polar lipids, and then eluting the wax esters with a slightly more polar solvent or a different non-polar solvent. For example, after loading the sample, neutral lipids can be eluted with a chloroform/isopropanol mixture, followed by the elution of wax esters with heptane (B126788).[3][6][7]
Should I derivatize my wax esters before analysis? Derivatization is not always necessary for wax esters themselves, but it is often performed after saponification to analyze the constituent fatty acids and fatty alcohols. Saponification breaks the ester bond, and the resulting fatty acids are typically converted to fatty acid methyl esters (FAMEs) for GC analysis.[6][7] This process reduces their polarity and improves their chromatographic behavior.[8]
How can I assess the purity of my isolated wax ester fraction? Thin-Layer Chromatography (TLC) is a quick and valuable technique for qualitative purity assessment.[9] Gas Chromatography with Flame Ionization Detection (GC-FID) can be used for quantitative purity analysis, where the peak area of the wax esters is compared to the total area of all peaks in the chromatogram.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the identity of the wax esters and any co-eluting impurities.[11]
What are some common contaminants in purified wax ester fractions? Depending on the source and purification method, common contaminants can include other non-polar lipids such as hydrocarbons (alkanes), sterol esters, and triglycerides.[12] If saponification is incomplete, free fatty acids and fatty alcohols may also be present.

Data Presentation

Table 1: Yields from Wax Ester Purification and Synthesis

Source/Method Starting Material Product Yield Reference
SPE from Calanus oil322 mg Calanus oil251 mg wax esters~78%[6][13]
SPE from Calanus oil322 mg Calanus oil75 mg fatty alcohols, 63 mg fatty acids-[6]
Enzymatic SynthesisCetyl alcohol & octanoic acidWax esterUp to 97.95%[14]
Microbial SynthesisWaste cooking oil7.6 g/L wax esters0.31 g/g[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Wax Esters from an Oil Matrix

This protocol is based on the method described for isolating wax esters from Calanus oil.[6][7][16]

  • Sample Preparation: Dissolve an accurately weighed amount of the oil (e.g., ~300 mg) in a small volume of chloroform (e.g., 6 mL).[6][16]

  • SPE Column Conditioning: Use a 5g aminopropyl SPE column. Mount it on a vacuum manifold and condition the column by passing 20 mL of heptane through it at a flow rate of approximately 1 mL/min.[6][16]

  • Sample Loading: After conditioning, load the dissolved oil sample onto the column.

  • Elution of Neutral Lipids: Elute the neutral lipids (which are more polar than wax esters in this system) with 30 mL of a chloroform/isopropanol (2:1 v/v) mixture.[6][16] Collect this fraction if other lipids are of interest.

  • Elution of Wax Esters: After removing the neutral lipids, place a clean collection tube under the column. Elute the wax esters with 50 mL of heptane.[6][7][16]

  • Solvent Evaporation: Evaporate the solvent from the collected wax ester fraction under a stream of nitrogen gas.

  • Final Steps: Determine the yield of the purified wax esters gravimetrically. Re-dissolve the dried wax esters in a suitable solvent (e.g., chloroform or hexane) for further analysis.

Protocol 2: Saponification of Wax Esters and Derivatization of Fatty Acids

This protocol outlines the hydrolysis of wax esters and subsequent methylation of the resulting fatty acids for GC analysis.[6][7]

  • Saponification:

    • Dissolve the purified wax esters (e.g., ~250 mg) in 5 mL of chloroform, then evaporate the solvent to dryness under nitrogen.

    • Add 50 mL of 1 M ethanolic NaOH.

    • Heat the mixture at 90°C for 90 minutes in a sealed tube.[6]

    • Cool the reaction mixture on ice and add 50 mL of MilliQ water and 25 mL of 6 M HCl to acidify the solution.

    • Extract the fatty acids and fatty alcohols with 25 mL of heptane. Collect the upper heptane layer.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the heptane from the extracted lipids.

    • Dissolve the residue in 1 mL of toluene.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Flush the tube with nitrogen, cap it, and incubate at 50°C for 16 hours.[6][7]

    • After cooling, add 2 mL of 2% KHCO₃ to neutralize the acid.

    • Extract the FAMEs with 10 mL of a hexane/diethyl ether (1:1 v/v) mixture. The organic layer is now ready for GC analysis.

Mandatory Visualization

Purification_Workflow Figure 1: SPE Purification Workflow for Wax Esters start Start: Oil Sample (e.g., Calanus Oil) dissolve Dissolve in Chloroform start->dissolve load_sample Load Sample onto SPE Column dissolve->load_sample condition_spe Condition Aminopropyl SPE Column with Heptane condition_spe->load_sample elute_nl Elute Neutral Lipids (Chloroform/Isopropanol 2:1) load_sample->elute_nl waste_nl Neutral Lipids Fraction (Discard or Analyze) elute_nl->waste_nl elute_we Elute Wax Esters (Heptane) elute_nl->elute_we collect_we Collect Wax Ester Fraction elute_we->collect_we evaporate Evaporate Solvent (Nitrogen Stream) collect_we->evaporate pure_we Purified Wax Esters evaporate->pure_we analysis Further Analysis (GC, HPLC, MS) pure_we->analysis

Figure 1: SPE Purification Workflow for Wax Esters

Analytical_Method_Selection Figure 2: Decision Tree for Analytical Method Selection start Start: Purified Wax Ester Sample q1 Are analytes volatile and thermally stable? start->q1 gc Gas Chromatography (GC) q1->gc Yes hplc High-Performance Liquid Chromatography (HPLC) q1->hplc No q2_gc Need for structural information? gc->q2_gc q2_hplc Analytes lack UV chromophore? hplc->q2_hplc hplc_ms HPLC-MS for Identification and Quantification hplc->hplc_ms Need for structural information? gc_ms GC-MS q2_gc->gc_ms Yes gc_fid GC-FID for Quantification q2_gc->gc_fid No (Quantification) hplc_elsd HPLC-ELSD or CAD q2_hplc->hplc_elsd Yes hplc_uv HPLC-UV (if applicable) q2_hplc->hplc_uv No

Figure 2: Decision Tree for Analytical Method Selection

Biosynthesis_Pathway Figure 3: Simplified Wax Ester Biosynthesis Pathway acyl_coa Long-Chain Fatty Acyl-CoA far Fatty Acyl-CoA Reductase (FAR) acyl_coa->far alcohol Long-Chain Fatty Alcohol far->alcohol ws Wax Synthase (WS) alcohol->ws wax_ester Long-Chain Wax Ester ws->wax_ester another_acyl_coa Another Long-Chain Fatty Acyl-CoA another_acyl_coa->ws

Figure 3: Simplified Wax Ester Biosynthesis Pathway

References

Technical Support Center: Behenyl Myristoleate Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Behenyl Myristoleate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in emulsion-based systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

A1: this compound is a wax ester synthesized from behenyl alcohol and myristoleic acid. Due to its chemical nature, it functions as an excellent emollient, thickener, and emulsion stabilizer in cosmetic and pharmaceutical preparations. Its long-chain structure contributes to a protective barrier on the skin, reducing moisture loss, and it helps to modify the viscosity and texture of creams and lotions.

Q2: What is hydrolysis and why is it a concern for this compound in emulsions?

A2: Hydrolysis is a chemical reaction in which a water molecule breaks down a compound. In the case of this compound, an ester, hydrolysis cleaves the ester bond, yielding behenyl alcohol and myristoleic acid.[1][2] This degradation is a significant concern as it can alter the physicochemical properties of the emulsion, such as pH, droplet size, and viscosity, potentially leading to phase separation and loss of product efficacy and elegance.

Q3: What are the primary factors that accelerate the hydrolysis of this compound?

A3: The rate of hydrolysis for esters like this compound is primarily influenced by:

  • pH: The reaction is catalyzed by both acids (H⁺) and bases (OH⁻). The rate of hydrolysis is generally at its minimum in the neutral to slightly acidic pH range and increases significantly under strongly acidic or alkaline conditions.[1][2][3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated storage temperatures can significantly accelerate the degradation of this compound in an emulsion.

  • Presence of Catalysts: Certain enzymes (esterases) or metal ions can also catalyze the hydrolysis reaction.

Q4: How can I prevent the hydrolysis of this compound in my emulsion formulation?

A4: Preventing hydrolysis involves a multi-faceted approach:

  • pH Control: Maintaining the emulsion at an optimal pH, typically between 4 and 6, is crucial. The use of buffering agents can help to stabilize the pH.

  • Temperature Control: Store the emulsion at controlled room temperature or, if required, under refrigerated conditions to minimize the rate of hydrolysis.

  • Chelating Agents: Incorporating a chelating agent, such as EDTA, can sequester metal ions that may catalyze hydrolysis.

  • Appropriate Emulsifier Selection: The choice of emulsifier can influence the stability of the ester at the oil-water interface. Non-ionic emulsifiers are often preferred.

  • Minimize Water Activity: In some formulations, it may be possible to reduce the amount of free water available for the hydrolysis reaction.

Troubleshooting Guide

Issue 1: My this compound emulsion is showing a drop in pH over time.

Potential Cause Troubleshooting Steps
Hydrolysis of this compound The primary degradation products are behenyl alcohol and myristoleic acid. The carboxylic acid will lower the pH of the formulation.
1. Confirm Hydrolysis: Use an analytical method, such as HPLC or GC-MS, to quantify the presence of behenyl alcohol and myristoleic acid.
2. Optimize pH: If the initial pH of your formulation is high (alkaline), consider lowering it to the 4-6 range.
3. Incorporate a Buffer: Add a suitable buffering system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain a stable pH.
4. Evaluate Storage Conditions: Ensure the emulsion is not being stored at elevated temperatures.

Issue 2: My emulsion is showing signs of instability (e.g., creaming, coalescence, phase separation).

Potential Cause Troubleshooting Steps
Interfacial Film Disruption due to Hydrolysis The hydrolysis of this compound at the oil-water interface can weaken the emulsifier film, leading to droplet coalescence and eventual phase separation.
1. Investigate Hydrolysis: As with the pH issue, the first step is to confirm if hydrolysis is occurring.
2. Optimize pH and Use Buffers: Maintaining an optimal pH is crucial for emulsion stability.
3. Evaluate Emulsifier System: The type and concentration of the emulsifier are critical. A combination of emulsifiers may provide better stability.
4. Incorporate Stabilizers: The addition of specific stabilizers can help protect the ester from hydrolysis (see Q4 in FAQs).

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound in a model o/w emulsion system.

Table 1: Effect of pH on this compound Hydrolysis at 40°C

pHThis compound Remaining (%) after 30 daysAppearance
3.092.5Slight creaming
4.098.2Homogeneous
5.099.1Homogeneous
6.098.5Homogeneous
7.095.3Slight creaming
8.088.7Phase separation
9.075.2Complete separation

Table 2: Effect of Temperature on this compound Hydrolysis at pH 5.0

Temperature (°C)This compound Remaining (%) after 30 daysAppearance
4>99.9Homogeneous
2599.1Homogeneous
4097.8Homogeneous
5092.1Slight creaming

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification

This protocol describes a general method for the synthesis of this compound.

  • Reactants:

    • Behenyl Alcohol (1.0 mol)

    • Myristoleic Acid (1.1 mol)

    • p-Toluenesulfonic acid (catalyst, 0.02 mol)

    • Toluene (B28343) (solvent)

  • Procedure:

    • Combine behenyl alcohol, myristoleic acid, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add toluene to the flask.

    • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol).

Protocol 2: Forced Degradation Study of this compound in Emulsion

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare the emulsion with a known concentration of this compound.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the emulsion with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the emulsion with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the emulsion with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the emulsion to 80°C for 48 hours.

    • Photolytic Degradation: Expose the emulsion to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 3).

Protocol 3: HPLC Method for Quantification of this compound and its Hydrolysis Products

This protocol provides a general HPLC method for the analysis of this compound and its primary degradation products, behenyl alcohol and myristoleic acid. Method optimization will be required for specific formulations.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm (for myristoleic acid) and a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) for this compound and behenyl alcohol.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Standard Preparation: Prepare standard solutions of this compound, behenyl alcohol, and myristoleic acid of known concentrations.

  • Sample Preparation: Extract the this compound and its degradation products from the emulsion using a suitable solvent extraction procedure.

  • Quantification: Create a calibration curve for each analyte and determine the concentration in the samples.

Visualizations

Hydrolysis_Pathway Behenyl_Myristoleate This compound (Ester) Products Hydrolysis Products Behenyl_Myristoleate->Products H⁺ or OH⁻ (Acid or Base Catalyst) Water Water (H₂O) Water->Products Behenyl_Alcohol Behenyl Alcohol Products->Behenyl_Alcohol Myristoleic_Acid Myristoleic Acid Products->Myristoleic_Acid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Emulsion Prepare this compound Emulsion Acid Acidic Stress (HCl, 60°C) Emulsion->Acid Base Basic Stress (NaOH, 60°C) Emulsion->Base Oxidative Oxidative Stress (H₂O₂, RT) Emulsion->Oxidative Thermal Thermal Stress (80°C) Emulsion->Thermal Extraction Solvent Extraction Acid->Extraction Base->Extraction Oxidative->Extraction Thermal->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification of Degradation Products HPLC->Quantification

Caption: Workflow for forced degradation studies.

Logical_Relationship Hydrolysis This compound Hydrolysis pH_Change Decrease in pH (Myristoleic Acid Formation) Hydrolysis->pH_Change Instability Emulsion Instability (Creaming, Coalescence) Hydrolysis->Instability Degradation Product Degradation pH_Change->Degradation Instability->Degradation

References

Technical Support Center: Overcoming Solubility Challenges of Behenyl Myristoleate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Behenyl Myristoleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of this unique wax ester.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound, focusing on solubility and formulation stability.

Issue 1: this compound fails to dissolve completely in the oil phase.

  • Question: I am trying to dissolve this compound in my oil phase, but it remains cloudy or leaves behind undissolved particles, even with heating. What can I do?

  • Answer: This issue often arises from either insufficient heating or a suboptimal choice of solvent. This compound, as a high molecular weight wax ester, requires both adequate temperature and a compatible oil phase to fully dissolve.

    • Solution 1: Optimize Heating Process. Ensure your oil phase is heated to at least 5-10°C above the melting point of this compound (approximately 45-50°C). Maintain this temperature with gentle, continuous stirring to facilitate dissolution. Avoid localized overheating, which can degrade the ester.

    • Solution 2: Solvent Selection. The polarity and structure of the solvent play a crucial role. Consider using co-solvents to improve solubility. Esters with shorter chain lengths or branched structures can act as effective solubilizers. Refer to the solubility data below for guidance on suitable solvents.

Issue 2: The final formulation exhibits a grainy texture or crystal formation over time.

  • Question: My cream/lotion was smooth initially, but after a few days, I've noticed a grainy texture. What is causing this, and how can I prevent it?

  • Answer: A grainy texture is often a result of the this compound recrystallizing out of the formulation. This can be triggered by several factors, including the cooling process, incompatibility with other ingredients, or an inappropriate emulsification system.

    • Solution 1: Controlled Cooling Rate. Rapid cooling can shock the system, leading to the formation of large, undesirable crystals. Implement a controlled, slow cooling process while maintaining gentle agitation. This allows the wax to form a fine, stable crystal network within the emulsion. For most oleogels, a slow cooling at room temperature results into the most stable formulations but is not practiced as a lot of space and time would be necessary.[1] Fast cooling can lead to smaller crystals and harder oleogels, but may also cause significant shrinkage and cracks.[1]

    • Solution 2: Emulsifier and Co-emulsifier Selection. The choice of emulsifier is critical for the stability of formulations containing waxes. Using a combination of a primary emulsifier with a co-emulsifier, such as a fatty alcohol (e.g., Cetearyl Alcohol), can create a more robust and stable interfacial film, preventing the wax from coalescing and crystallizing.

    • Solution 3: Ingredient Compatibility. Ensure all ingredients in your oil phase are compatible. Incompatibility can lead to the exclusion of this compound from the oil matrix, promoting crystallization.[2] Perform a pre-formulation compatibility test by melting the waxes and oils together and observing the clarity and crystallization pattern upon cooling.[2]

Issue 3: The emulsion is unstable and shows signs of phase separation.

  • Question: My emulsion with this compound is separating. How can I improve its stability?

  • Answer: Emulsion instability in the presence of a high wax load can be due to an improper oil-to-emulsifier ratio, insufficient homogenization, or an inadequate stabilizing system.

    • Solution 1: Optimize Emulsifier Concentration. Ensure you are using an adequate concentration of your emulsifier system. A general starting point for oil-in-water emulsions with a significant wax phase is 20-25% of the total oil phase weight.

    • Solution 2: High-Shear Homogenization. To create a stable emulsion with small, uniform droplets, high-shear homogenization is crucial.[3] This should be performed when both the oil and water phases are at an elevated temperature (typically 70-75°C). The intense mechanical energy breaks down the oil droplets, allowing the emulsifiers to form a stable film around them.

    • Solution 3: Utilize a Stabilizer. Incorporating a water-phase stabilizer, such as a gum (e.g., Xanthan Gum) or a polymer, can increase the viscosity of the continuous phase, which helps to prevent the coalescence and creaming of the oil droplets.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of this compound?

A1: The melting point of this compound is in the range of 45-50°C. It is crucial to heat the oil phase above this temperature to ensure complete melting and dissolution.

Q2: In which common cosmetic oils is this compound most soluble?

A2: this compound, being a large ester, generally shows better solubility in less polar oils and other esters. Below is a table summarizing its approximate solubility in various cosmetic oils at 25°C. Please note that these are estimated values and should be confirmed experimentally.

Solvent/OilEstimated Solubility ( g/100g )
Isopropyl Myristate15 - 25
Caprylic/Capric Triglyceride10 - 20
Mineral Oil5 - 10
Dimethicone (5 cSt)< 1
Sunflower Oil5 - 15

Q3: Can I use this compound in cold-process formulations?

A3: Due to its solid nature and melting point, this compound is not suitable for cold-process formulations. It requires heating to be incorporated effectively into the oil phase of an emulsion.

Q4: How does the cooling rate affect the final texture of a formulation containing this compound?

A4: The cooling rate significantly impacts the crystallization of this compound and, consequently, the texture of the final product.[4][5]

  • Slow Cooling: Promotes the formation of a fine, microcrystalline network, resulting in a smooth, stable, and homogenous product.

  • Fast Cooling: Can lead to the formation of large, needle-like crystals, which can result in a grainy texture and potential instability.[1]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cosmetic Oils

This protocol outlines a method for determining the equilibrium solubility of this compound in various cosmetic oils.

Materials:

  • This compound

  • Selected cosmetic oils (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride)

  • Vials with screw caps

  • Shaking water bath or magnetic stirrer with heating capabilities

  • Analytical balance

  • Centrifuge

Methodology:

  • Prepare supersaturated solutions by adding an excess amount of this compound to a known volume of the cosmetic oil in a sealed vial.

  • Place the vials in a shaking water bath set to a constant temperature (e.g., 25°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant (the clear, saturated solution).

  • Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical technique (e.g., gravimetry after solvent evaporation, or a validated chromatographic method).

Protocol 2: Preparation of a Stable Oil-in-Water (O/W) Cream with this compound

This protocol provides a general procedure for creating a stable O/W cream.

Ingredients:

PhaseIngredient% (w/w)
A (Oil Phase) This compound5.0
Caprylic/Capric Triglyceride10.0
Cetearyl Alcohol3.0
Emulsifying Wax NF5.0
B (Water Phase) Deionized Water75.7
Glycerin1.0
Xanthan Gum0.3
C (Cool-down Phase) Preservativeq.s.
Fragranceq.s.

Methodology:

  • Combine all ingredients of the oil phase (Phase A) in a heat-resistant beaker.

  • In a separate beaker, disperse the Xanthan Gum in Glycerin and then add the Deionized Water (Phase B).

  • Heat both phases separately to 75°C.

  • Once both phases have reached 75°C, slowly add the water phase to the oil phase while mixing with a high-shear homogenizer.

  • Homogenize for 3-5 minutes until a uniform emulsion is formed.

  • Begin cooling the emulsion while stirring gently with a propeller mixer.

  • When the emulsion has cooled to below 40°C, add the cool-down phase ingredients (Phase C) and continue mixing until uniform.

  • Allow the cream to cool to room temperature with gentle stirring.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Final Steps A Oil Phase (this compound, Oils, Emulsifiers) Heat_A Heat to 75°C A->Heat_A B Water Phase (Water, Humectants, Stabilizers) Heat_B Heat to 75°C B->Heat_B Homogenize High-Shear Homogenization Heat_A->Homogenize Heat_B->Homogenize Cool Controlled Cooling (Gentle Stirring) Homogenize->Cool Add_C Add Cool-down Phase (< 40°C) Cool->Add_C Final Final Product Add_C->Final

Figure 1. Experimental workflow for preparing a stable O/W cream.

troubleshooting_crystallization cluster_causes Potential Causes cluster_solutions Solutions Problem Issue: Grainy Texture or Crystal Formation Cause1 Rapid Cooling Problem->Cause1 Cause2 Ingredient Incompatibility Problem->Cause2 Cause3 Suboptimal Emulsification Problem->Cause3 Solution1 Implement Controlled Cooling Rate Cause1->Solution1 Solution2 Conduct Compatibility Tests Cause2->Solution2 Solution3 Optimize Emulsifier System & Homogenization Cause3->Solution3

Figure 2. Troubleshooting logic for crystallization issues.

References

Stability testing of Behenyl Myristoleate under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Behenyl Myristoleate

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability important?

This compound is an ester formed from behenyl alcohol and myristoleic acid. As an ester, it can be susceptible to hydrolysis, a chemical reaction that breaks the ester bond. The rate of this hydrolysis is highly dependent on the pH of the solution. For pharmaceutical or cosmetic formulations, understanding the pH-dependent stability of this compound is critical for ensuring the product's shelf-life, efficacy, and safety, as degradation can lead to changes in the physical and chemical properties of the final product.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for esters like this compound in the presence of water is hydrolysis. This reaction can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis), and can also occur at a neutral pH. The reaction breaks the ester bond, yielding behenyl alcohol and myristoleic acid.

Q3: At which pH range is this compound expected to be most stable?

Generally, esters exhibit maximum stability in a weakly acidic pH range, typically between pH 4 and 6. Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly. However, the exact pH of maximum stability must be determined experimentally for each specific ester.

Q4: How can I monitor the degradation of this compound during a stability study?

The degradation of this compound can be monitored by measuring the decrease in its concentration over time. This is typically done using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact ester from its degradation products (behenyl alcohol and myristoleic acid).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed at all pH levels. 1. High storage temperature. 2. Presence of enzymes (e.g., esterases) from microbial contamination. 3. Inaccurate pH of buffer solutions.1. Ensure the stability study is conducted at the intended temperature and that the storage chamber is properly calibrated. 2. Use sterile buffers and consider adding a preservative if microbial growth is suspected. 3. Verify the pH of all buffer solutions with a calibrated pH meter before use.
Inconsistent or non-reproducible stability results. 1. Issues with the analytical method (e.g., poor resolution, instrument variability). 2. Inhomogeneous sample preparation. 3. Fluctuations in storage conditions (temperature, humidity).1. Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision. 2. Ensure proper mixing and solubilization of this compound in the test medium. The use of a co-solvent may be necessary. 3. Continuously monitor and log the storage conditions to ensure they remain within the specified range.
Precipitation of this compound in the test medium. 1. Low solubility of this compound in the aqueous buffer. 2. Change in pH causing the compound to come out of solution.1. Determine the solubility of this compound in the chosen buffers prior to starting the stability study. 2. Consider adding a non-reactive solubilizing agent or co-solvent (e.g., ethanol, propylene (B89431) glycol) to the buffer system. Ensure the co-solvent does not interfere with the analysis or stability.

Experimental Protocol: pH-Dependent Stability of this compound

This protocol outlines a typical approach for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound (high purity)

  • Buffer solutions: pH 3, 5, 7, and 9 (prepared using standard buffer systems like citrate, phosphate, and borate)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Co-solvent (e.g., ethanol, if required for solubility)

  • Calibrated pH meter

  • HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector) and a C18 column.

  • Temperature-controlled stability chambers.

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen co-solvent (if necessary) at a known concentration (e.g., 10 mg/mL).

  • For each pH condition, prepare replicate samples by spiking a known volume of the stock solution into the respective buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the co-solvent is low enough to not significantly alter the properties of the buffer.

  • The initial time point (T=0) samples should be analyzed immediately after preparation.

3. Stability Study Conditions:

  • Place the prepared samples in a stability chamber set to a specific temperature (e.g., 40°C) to accelerate degradation.

  • At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or freezing) to prevent further degradation before analysis.

4. Analytical Method:

  • Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Analyze the samples collected at each time point to determine the concentration of remaining this compound.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH condition.

  • Determine the observed first-order degradation rate constant (k_obs) from the slope of the linear regression line for each pH.

  • The shelf-life (t90), which is the time it takes for 10% of the substance to degrade, can be calculated using the formula: t90 = 0.105 / k_obs.

Data Presentation

Table 1: Hypothetical Degradation of this compound at 40°C

Time (hours) % Remaining this compound
pH 3 pH 5 pH 7 pH 9
0100.0100.0100.0100.0
2495.299.898.592.1
4890.699.697.085.0
7286.399.495.578.5
16872.198.790.160.2

Table 2: Hypothetical Stability Profile of this compound at 40°C

Parameter pH 3 pH 5 pH 7 pH 9
Observed Rate Constant (k_obs, x 10⁻³ h⁻¹) 1.950.080.613.01
Calculated Shelf-life (t90, hours) 53.81312.5172.134.9

Visualizations

G cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis stock Prepare this compound Stock Solution spike Spike Stock into Buffers stock->spike buffers Prepare Buffer Solutions (pH 3, 5, 7, 9) buffers->spike storage Store Samples at 40°C spike->storage sampling Withdraw Samples at Time Intervals storage->sampling hplc HPLC Analysis sampling->hplc data Data Processing and Calculation hplc->data

Caption: Experimental workflow for pH stability testing.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 7) cluster_base Base-Catalyzed Hydrolysis (pH > 7) behenyl_myristoleate This compound (Ester) protonation Protonation of Carbonyl Oxygen behenyl_myristoleate->protonation attack_oh Nucleophilic Attack by Hydroxide behenyl_myristoleate->attack_oh attack_h2o Nucleophilic Attack by Water protonation->attack_h2o H+ deprotonation Deprotonation attack_h2o->deprotonation products_acid Behenyl Alcohol + Myristoleic Acid deprotonation->products_acid tetrahedral Tetrahedral Intermediate attack_oh->tetrahedral OH- elimination Elimination of Alkoxide tetrahedral->elimination products_base Behenyl Alcohol + Myristoleate Salt elimination->products_base

Caption: Degradation pathways of this compound.

Troubleshooting Behenyl Myristoleate crystallization in cosmetic products

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Crystallization of Behenyl Myristoleate in cosmetic formulations can lead to aesthetic and performance issues, such as a grainy texture and compromised product stability. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address and resolve these challenges during product development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in cosmetic products?

This compound is an ester that functions as an emollient, texture enhancer, and thickener in cosmetic formulations. It is prized for imparting a rich, lubricious feel to creams and lotions.

Q2: What are the common signs of this compound crystallization in a finished product?

The most common sign of crystallization is a grainy or gritty texture that develops over time.[1][2][3][4][5] In some cases, visible white specks or "snowflakes" may appear within the product. This phenomenon can negatively impact the product's aesthetic appeal and skin feel.

Q3: What are the primary causes of this compound crystallization?

Crystallization of esters like this compound is often triggered by:

  • Temperature Fluctuations: Exposure to cycles of heating and cooling during shipping or storage is a primary cause. Different fatty components in the formulation can melt and recrystallize at varying rates, leading to the formation of larger, perceptible crystals.

  • Improper Cooling Rate: Slow cooling of a formulation after the heating phase can allow more time for crystal nuclei to form and grow. Conversely, shock cooling can also sometimes lead to instability.

  • Incompatibility with Other Ingredients: The presence of certain ingredients in the formulation can either promote or inhibit crystallization. The overall composition of the oil phase plays a significant role.

  • Incorrect Processing Temperatures: Not heating the oil phase to a sufficiently high temperature to completely melt all waxy components can result in seeding points for crystallization upon cooling.

Troubleshooting Guide

Should you encounter crystallization issues with this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Investigation & Formulation Review

The first step is to thoroughly review your formulation and processing parameters.

Logical Troubleshooting Flow

Troubleshooting_Flow start Crystallization Observed formulation_review Review Formulation & Processing Parameters start->formulation_review process_review Analyze Processing Conditions formulation_review->process_review compatibility_check Assess Ingredient Compatibility formulation_review->compatibility_check adjust_process Modify Processing Parameters process_review->adjust_process adjust_formulation Adjust Formulation compatibility_check->adjust_formulation stability_testing Perform Stability Testing adjust_formulation->stability_testing adjust_process->stability_testing resolved Issue Resolved stability_testing->resolved

Caption: A logical workflow for troubleshooting this compound crystallization.

Step 2: Modifying Processing Parameters

Often, crystallization can be resolved by optimizing the manufacturing process.

ParameterRecommended ActionRationale
Heating Temperature Ensure the oil phase is heated to 5-10°C above the melting point of the highest melting ingredient and held for a sufficient duration.To guarantee all crystalline materials are fully melted, eliminating any seed crystals.
Cooling Rate Experiment with controlled, moderately rapid cooling. This can be achieved by using a cool water bath with constant stirring.Rapid cooling can promote the formation of smaller, less perceptible crystals.
Homogenization If applicable, ensure proper homogenization while the emulsion is still hot.To create a stable emulsion with a uniform droplet size, which can reduce the likelihood of crystallization.
Step 3: Formulation Adjustments

If processing modifications are insufficient, adjustments to the formulation may be necessary.

ComponentRecommended ActionRationale
Co-emollients/Oils Introduce a small percentage of a liquid oil (e.g., Jojoba Oil, Fractionated Coconut Oil) or another ester.These can act as crystal disruptors, interfering with the lattice formation of this compound.
Waxes Consider incorporating a small amount of a different wax with a compatible melting point.This can create a more complex wax matrix that is less prone to uniform crystallization.
Stabilizers Evaluate the use of emulsion stabilizers or polymers.These can increase the viscosity of the continuous phase and hinder the mobility of the lipid molecules, thereby inhibiting crystal growth.

Experimental Protocols

Protocol 1: Determining Optimal Cooling Rate

Objective: To identify the cooling rate that minimizes crystallization of this compound in a given formulation.

Methodology:

  • Prepare three identical batches of the formulation, heating the oil and water phases to the same temperature (e.g., 80°C).

  • Cool each batch under different conditions:

    • Batch A: Allow to cool at ambient room temperature with gentle stirring.

    • Batch B: Place the beaker in a room temperature water bath with continuous stirring.

    • Batch C: Place the beaker in a cold water bath (e.g., 10-15°C) with vigorous stirring.

  • Pour the creams into containers at the same temperature (e.g., just before full solidification).

  • Store the samples under identical conditions.

  • Evaluate the samples for graininess via sensory analysis and microscopy at regular intervals (e.g., 24 hours, 1 week, 1 month).

Protocol 2: Compatibility Study with Co-emollients

Objective: To assess the ability of different co-emollients to inhibit the crystallization of this compound.

Methodology:

  • Prepare a base formulation containing this compound at a concentration known to cause crystallization.

  • Create several variations of the base formulation, each with the addition of a different co-emollient (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride, Jojoba Oil) at varying concentrations (e.g., 1%, 3%, 5%).

  • Process all batches under identical heating and cooling conditions.

  • Store the samples and subject them to accelerated stability testing (e.g., freeze-thaw cycles: 24 hours at -10°C followed by 24 hours at 40°C, repeated for 3 cycles).

  • Visually and texturally assess the samples for crystallization after each cycle.

Analytical Characterization of Crystallization

To quantitatively assess crystallization, the following analytical techniques are recommended:

  • Polarized Light Microscopy (PLM): Allows for the visualization of crystalline structures within the emulsion.

  • Differential Scanning Calorimetry (DSC): Can be used to study the melting and crystallization behavior of the lipid phase, providing information on polymorphic forms.

  • X-Ray Diffraction (XRD): Provides detailed information about the crystal lattice structure.

  • Rheology: Changes in the viscosity and texture of the product over time can indicate crystal growth and network formation.

Experimental Workflow for Crystallization Analysis

Analysis_Workflow sample Cosmetic Sample with Suspected Crystallization sensory Sensory Evaluation (Texture) sample->sensory plm Polarized Light Microscopy (PLM) sample->plm dsc Differential Scanning Calorimetry (DSC) sample->dsc xrd X-Ray Diffraction (XRD) sample->xrd rheology Rheological Analysis sample->rheology data_analysis Data Analysis & Correlation sensory->data_analysis plm->data_analysis dsc->data_analysis xrd->data_analysis rheology->data_analysis conclusion Conclusion on Crystallization State data_analysis->conclusion

Caption: Workflow for the analytical characterization of crystallization in cosmetic products.

References

Enhancing the spreadability of creams containing Behenyl Myristoleate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Formulating with Behenyl Myristoleate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the spreadability of cream formulations containing this unique ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a cream formulation?

This compound is an ester that functions as an emollient, texture enhancer, and viscosity modifier in cosmetic and pharmaceutical creams. As a waxy solid at room temperature, it contributes to the cream's structure and forms a protective, occlusive layer on the skin to help reduce moisture loss.[1][2][3] Its properties can significantly influence the final product's sensory profile, including its spreadability.

Q2: What are the typical usage levels for this compound in a cream?

While specific concentrations are formulation-dependent, this compound, as a waxy ester, is typically used in concentrations ranging from 1% to 10%. Higher concentrations can lead to a thicker, more viscous cream with potentially reduced spreadability if not formulated correctly.

Q3: How does this compound affect the viscosity and spreadability of a cream?

This compound is a viscosity builder.[4] Increasing its concentration will generally increase the cream's firmness and viscosity. This can lead to decreased spreadability, making the cream feel heavy or difficult to apply.[5] The challenge is to balance its structural and emollient benefits with the desired sensory experience.

Q4: Can I substitute this compound with other waxy esters like Myristyl Myristate or Cetyl Palmitate?

Substitution is possible, but it will likely alter the cream's properties. Different esters have varying melting points, crystalline structures, and interactions with other ingredients, which will affect the final texture, viscosity, and spreadability. A direct one-to-one substitution is not recommended without further optimization of the formulation.

Troubleshooting Guide: Enhancing Spreadability

This guide addresses common issues related to poor spreadability in creams formulated with this compound.

Issue 1: Cream is too thick, waxy, or drags on the skin during application.

  • Possible Causes:

    • High Concentration of this compound: The concentration of the waxy ester may be too high, leading to excessive viscosity.

    • Improper Emollient Balance: The formulation may lack sufficient low-viscosity emollients to counteract the thickening effect of this compound.

    • Incorrect Homogenization: Insufficient or excessive shear during manufacturing can lead to poor texture and stability.

  • Suggested Solutions:

    • Reduce this compound Concentration: Systematically decrease the concentration in 0.5% - 1.0% increments and evaluate the impact on viscosity and spreadability.

    • Incorporate Spreading Enhancers: Introduce light, fast-spreading emollients like C12-15 Alkyl Benzoate, Isoamyl Laurate, or light silicones (e.g., Dimethicone). This "cascading emollients" approach can significantly improve the initial feel and spread.

    • Optimize Homogenization: Adjust the speed and time of homogenization. Ensure the temperature during this phase is above the melting point of all waxy components to ensure proper emulsification.

Issue 2: The cream feels grainy or has a rough texture.

  • Possible Causes:

    • Incomplete Solubilization: this compound may not have been fully melted or incorporated into the oil phase during heating.

    • Rapid or Uneven Cooling: If the cream cools too quickly, some waxy components can recrystallize, leading to a grainy texture.

  • Suggested Solutions:

    • Ensure Proper Heating: Heat the oil phase to a temperature 5-10°C above the melting point of this compound and hold until all components are completely melted and uniform before emulsification.

    • Controlled Cooling: Employ slow, controlled cooling with gentle mixing to ensure a homogenous and smooth final product. Avoid placing the formulation in a cold bath for rapid cooling.

Issue 3: The cream separates over time (phase separation).

  • Possible Causes:

    • Inadequate Emulsification: The emulsifier system may be incorrect for the type of formulation or used at an insufficient concentration to stabilize the high lipid content.

    • Incompatibility of Ingredients: Certain ingredients in the formulation may be incompatible, leading to instability.

  • Suggested Solutions:

    • Review Emulsifier System: Ensure the chosen emulsifier has the correct Hydrophile-Lipophile Balance (HLB) for your oil-in-water or water-in-oil emulsion. Consider adding a co-emulsifier like a fatty alcohol (e.g., Cetearyl Alcohol) to improve stability.

    • Check Ingredient Compatibility: Systematically review all ingredients for potential incompatibilities.

Below is a logical workflow for troubleshooting spreadability issues.

G start Poor Spreadability Issue (Thick, Waxy, Dragging) check_conc Is this compound concentration > 5%? start->check_conc reduce_conc Action: Reduce concentration in 1% increments. check_conc->reduce_conc Yes check_emollient Is a light, spreading emollient present? check_conc->check_emollient No re_evaluate Re-evaluate Spreadability reduce_conc->re_evaluate add_emollient Action: Add a light ester (e.g., C12-15 Alkyl Benzoate) at 2-4%. check_emollient->add_emollient No check_homo Review Homogenization Process check_emollient->check_homo Yes add_emollient->re_evaluate optimize_homo Action: Adjust shear speed/time. Ensure temp > wax melting point. check_homo->optimize_homo optimize_homo->re_evaluate

Troubleshooting workflow for poor spreadability.

Data Presentation: Impact of Formulation Changes

The following tables summarize hypothetical data from experiments designed to improve the spreadability of a base cream containing 5% this compound.

Table 1: Effect of this compound Concentration on Cream Properties

Formulation IDThis compound (%)Viscosity (cP at 10 rpm)Spreadability (mm²)Sensory Feel
BM-13.025,000225Light, good spread
BM-2 (Control)5.045,000160Thick, moderate spread
BM-37.078,000110Heavy, poor spread

Table 2: Effect of Spreading Enhancers on a 5% this compound Cream

Formulation IDSpreading Enhancer (3%)Viscosity (cP at 10 rpm)Spreadability (mm²)Sensory Feel
BM-2 (Control)None45,000160Thick, moderate spread
SE-1C12-15 Alkyl Benzoate38,000210Improved slip and spread
SE-2Isoamyl Laurate35,000230Silky feel, excellent spread
SE-3Dimethicone (5 cSt)42,000190Smooth feel, good spread

Experimental Protocols

1. Protocol for Measuring Cream Spreadability

This method uses the parallel plate extensometry technique to quantify spreadability.

  • Objective: To measure the area over which a standardized volume of cream spreads under a given load.

  • Apparatus:

    • Glass plates (e.g., 20 cm x 20 cm) with millimeter graph paper underneath the bottom plate.

    • Standardized weights (e.g., 50g, 100g).

    • Spatula.

    • Stopwatch.

  • Methodology:

    • Place the bottom glass plate over the graph paper.

    • Carefully place 1 gram of the cream formulation in the center of the bottom plate.

    • Gently place the second glass plate on top of the cream sample, ensuring it is centered.

    • Place a 100g weight on the center of the top plate.

    • Allow the cream to spread for 1 minute.

    • After 1 minute, remove the weight and measure the diameter of the spread cream at two perpendicular locations.

    • Calculate the average diameter and then the spreadability area using the formula: Area = π * (diameter/2)².

    • Repeat the measurement three times for each formulation and report the average. A larger area indicates better spreadability.

The workflow for this experiment is visualized below.

G prep Prepare Sample: 1g of cream on centered glass plate stack Place second glass plate on top prep->stack load Apply 100g weight for 60 seconds stack->load measure Remove weight and measure diameter at two points load->measure calculate Calculate average area (mm²) measure->calculate

Experimental workflow for spreadability testing.

2. Protocol for Viscosity Measurement

  • Objective: To determine the viscosity of the cream formulation.

  • Apparatus:

    • Brookfield-type rotational viscometer or a rheometer.

    • Appropriate spindle for viscous materials (e.g., T-bar spindle).

    • Sample container.

    • Temperature-controlled water bath.

  • Methodology:

    • Equilibrate the cream sample to a controlled temperature (e.g., 25°C) for at least 2 hours.

    • Place approximately 100g of the cream into the sample container, avoiding air bubbles.

    • Select an appropriate spindle and rotational speed (e.g., 10 rpm).

    • Lower the spindle into the cream to the marked immersion point.

    • Allow the spindle to rotate for 1 minute to achieve a stable reading.

    • Record the viscosity reading in centipoise (cP).

    • Perform the measurement in triplicate for each sample and report the average.

References

Technical Support Center: Scaling Up the Production of Behenyl Myristoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Behenyl Myristoleate (B1240118).

Frequently Asked Questions (FAQs)

Q1: What is Behenyl Myristoleate?

A1: this compound is a wax ester, an organic compound formed from the esterification of myristoleic acid (a monounsaturated fatty acid) and behenyl alcohol (a long-chain fatty alcohol). Its chemical formula is C36H70O2.

Q2: What are the primary applications of this compound?

A2: While specific research on this compound is ongoing, long-chain wax esters are utilized in various industries, including cosmetics, pharmaceuticals, and as lubricants. In cosmetics, they can function as emollients, thickeners, and structuring agents in products like creams and lotions. In the pharmaceutical industry, they are explored for drug delivery systems due to their biocompatibility and controlled-release properties.

Q3: What are the common methods for synthesizing this compound?

A3: this compound can be synthesized through two primary routes:

  • Chemical Synthesis: This typically involves the direct esterification of myristoleic acid with behenyl alcohol, often in the presence of an acid catalyst at elevated temperatures.

  • Enzymatic Synthesis: This method utilizes lipases as biocatalysts to perform the esterification under milder reaction conditions, which can offer higher selectivity and reduced by-product formation.

Q4: What are the main challenges in scaling up the production of this compound?

A4: Scaling up the production of this compound can present several challenges, including:

  • Reaction Kinetics: Ensuring efficient and complete reaction on a larger scale can be difficult.

  • Heat and Mass Transfer: Maintaining uniform temperature and mixing in large reactors is crucial for consistent product quality.

  • Catalyst Efficiency and Recovery: For both chemical and enzymatic catalysts, ensuring their activity, stability, and efficient recovery for reuse is a key economic factor.

  • Purification: Removing unreacted starting materials, by-products, and the catalyst from a large volume of a waxy product can be complex.

  • Product Crystallization and Handling: The waxy nature of this compound can pose challenges in handling, filtration, and drying at an industrial scale.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction due to unfavorable equilibrium.- Use a molar excess of one reactant (typically the less expensive one). - Remove water formed during the reaction using a Dean-Stark trap or molecular sieves. - Increase the catalyst concentration. - Optimize the reaction temperature and time.
Inactive or insufficient catalyst.- Use fresh or a higher loading of the catalyst. - For enzymatic reactions, ensure the lipase (B570770) is from a reputable source and has been stored correctly. Check for enzyme denaturation.
Presence of Unreacted Starting Materials in the Final Product Inefficient purification.- Optimize the purification method (e.g., recrystallization solvent and temperature, column chromatography conditions). - Perform multiple purification steps.
Incomplete reaction.- See "Low Reaction Yield" troubleshooting steps.
Formation of By-products Side reactions due to high temperatures or reactive impurities.- For chemical synthesis, consider lowering the reaction temperature and using a milder catalyst. - For enzymatic synthesis, ensure the lipase used is specific for the desired esterification. - Use high-purity starting materials.
Oxidation of the double bond in myristoleic acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add a suitable antioxidant to the reaction mixture.
Difficulty in Product Isolation and Purification Waxy and viscous nature of the product.- For recrystallization, select a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. - Consider filtration at an elevated temperature to keep the product in a molten state. - For column chromatography, use a wider diameter column and consider a gradient elution to improve separation.
Inconsistent Product Quality Between Batches Variations in reaction conditions.- Implement strict process controls for temperature, mixing speed, and reaction time. - Ensure consistent quality of raw materials.
Catalyst deactivation.- Monitor the activity of the catalyst over time and replace or regenerate it as needed.

Experimental Protocols

Enzymatic Synthesis of this compound (Lab Scale)

This protocol is based on the enzymatic synthesis of other long-chain wax esters and can be a starting point for optimization.

Materials:

  • Myristoleic acid

  • Behenyl alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • In a round-bottom flask, dissolve myristoleic acid and behenyl alcohol in the chosen solvent. A slight molar excess of one of the reactants (e.g., 1.1:1 alcohol to acid) can be used to drive the reaction to completion.

  • Add the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized, but a starting point is typically 5-10% by weight of the limiting reactant.

  • Add activated molecular sieves to the mixture to remove the water produced during the reaction.

  • Heat the reaction mixture to a temperature suitable for the chosen lipase (typically 40-60°C) and stir continuously.

  • Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate).

Quality Control and Analysis

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD): Suitable for the analysis of non-volatile, waxy esters.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional group.

Quantitative Data Summary

The following table presents illustrative data for the enzymatic synthesis of a generic long-chain wax ester. These values should be considered as a starting point for the optimization of this compound synthesis.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Reactant Molar Ratio (Alcohol:Acid) 1.1:11.1:11.05:1
Enzyme Loading (% w/w) 10%8%5%
Temperature (°C) 505560
Reaction Time (hours) 243648
Solvent HexaneTolueneSolvent-free
Yield (%) >90>85>80
Purity (%) >98>95>95

Visualizations

Experimental Workflow for this compound Production

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Reactants Myristoleic Acid & Behenyl Alcohol Reaction Esterification Reaction Reactants->Reaction Solvent_Catalyst Solvent & Catalyst (Chemical or Enzymatic) Solvent_Catalyst->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Crude Product Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Drying Drying Recrystallization->Drying Analysis Purity & Identity Analysis (GC-MS, HPLC, NMR, FTIR) Drying->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway of this compound Precursors

While the direct signaling pathways of this compound are not well-established, its constituent molecules, myristoleic acid and behenyl alcohol, may have biological activities. This diagram illustrates a hypothetical pathway based on the known roles of long-chain fatty acids and alcohols.

G cluster_intracellular Intracellular BM This compound (Extracellular) Hydrolysis Esterase-mediated Hydrolysis BM->Hydrolysis Uptake Cell_Membrane Cell Membrane MA Myristoleic Acid Hydrolysis->MA BA Behenyl Alcohol Hydrolysis->BA MA_Signaling Modulation of Pro-inflammatory Pathways MA->MA_Signaling BA_Metabolism Incorporation into Membrane Lipids BA->BA_Metabolism

Caption: A hypothetical signaling pathway for the precursors of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Behenyl Myristoleate with Other Fatty Esters: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fatty ester as an excipient is a critical decision that can significantly impact a product's performance, particularly in topical and transdermal delivery systems. This guide provides a comprehensive, data-driven comparison of Behenyl Myristoleate with other commonly used fatty esters, offering insights into their physicochemical properties and functional performance to inform formulation decisions.

This compound, an ester of behenyl alcohol and myristoleic acid, is a waxy solid at room temperature. Its long carbon chain length suggests properties conducive to creating occlusive films, providing substantivity, and modifying viscosity in formulations. Due to the limited direct experimental data on this compound, its properties are often inferred from its constituent components: behenyl alcohol, a 22-carbon saturated fatty alcohol, and myristoleic acid, a 14-carbon monounsaturated fatty acid. This guide will compare the projected properties of this compound with well-characterized fatty esters: Behenyl Behenate, Cetyl Ricinoleate (B1264116), Isopropyl Myristate, and Glyceryl Monostearate.

Key Performance Indicators: A Quantitative Comparison

The following table summarizes the key physicochemical properties of this compound and its counterparts. These parameters are crucial in determining the functional role of a fatty ester in a formulation, from its feel on the skin to its ability to enhance the delivery of active pharmaceutical ingredients (APIs).

PropertyThis compound (Inferred)Behenyl BehenateCetyl RicinoleateIsopropyl MyristateGlyceryl Monostearate
Chemical Formula C36H70O2C44H88O2C34H66O3C17H34O2C21H42O4
Molecular Weight ( g/mol ) ~534.9649.2522.9270.5358.6
Melting Point (°C) ~60-7070 - 74[1]~30-35[2]~3[3]55-60
Appearance Waxy SolidWhite to yellowish, hard granules[1]Off-white waxy solid[2]Colorless, oily liquidWhite or cream-colored waxy solid
Solubility Insoluble in water; Soluble in oils and organic solvents.Water-insolubleInsoluble in water; soluble in organic solvents like ethanol (B145695) and etherSoluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene (B89431) glycolPractically insoluble in water; soluble in hot ethanol, chloroform, and ether
Viscosity High (inferred from long chain)High (solid)Varies with temperature~6-8 mPa·s at 25°CHigh (solid)
Skin Feel Rich, occlusiveWaxy, structuringVelvety, soft, non-greasyLight, non-greasy, fast-spreadingLubricating, smooth
Skin Penetration Enhancement Moderate (inferred)Low (due to high molecular weight)ModerateHighModerate

Experimental Protocols: Methodologies for Performance Evaluation

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for two key performance assays for fatty esters in dermatological and cosmetic applications.

In Vitro Skin Permeation Testing using Franz Diffusion Cells

This method is the gold standard for assessing the potential of an excipient to enhance the penetration of an active pharmaceutical ingredient (API) through the skin.

Objective: To quantify the rate and extent of permeation of a model API through a skin membrane when formulated with different fatty esters.

Apparatus:

  • Franz Diffusion Cells

  • Human or animal skin membrane (e.g., excised human skin, porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)

  • Magnetic stirrer

  • Water bath for temperature control (32 ± 1 °C)

  • High-Performance Liquid Chromatography (HPLC) system for API quantification

Procedure:

  • Membrane Preparation: Skin membranes are carefully prepared, ensuring integrity and uniform thickness. The stratum corneum side is oriented to face the donor compartment.

  • Cell Assembly: The skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Chamber: The receptor chamber is filled with degassed receptor fluid, and a magnetic stir bar is added. The temperature is maintained at 32 ± 1 °C to mimic skin surface temperature.

  • Formulation Application: A precise amount of the test formulation (API in the fatty ester vehicle) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor fluid is replaced to maintain sink conditions.

  • Quantification: The concentration of the API in the collected samples is determined using a validated HPLC method.

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to compare the enhancement effect of each fatty ester.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Assemble Franz Cell A->B C Fill Receptor Chamber B->C D Apply Formulation C->D E Maintain Temperature (32°C) D->E F Collect Samples at Intervals E->F G Quantify API (HPLC) F->G H Plot Permeation Profile G->H I Calculate Flux & Permeability H->I

Fig. 1: Experimental workflow for in vitro skin permeation testing.
Sensory Evaluation of Emollient Performance

The tactile properties of a topical product are paramount for user acceptance. Sensory evaluation provides a systematic way to quantify the feel of different emollients on the skin.

Objective: To obtain a descriptive sensory profile of each fatty ester based on its tactile properties upon application to the skin.

Methodology:

  • Panel: A trained panel of 10-15 individuals with demonstrated sensory acuity.

  • Test Area: A defined area on the volar forearm of each panelist.

  • Sample Application: A standardized amount of each neat fatty ester is applied to the test area.

  • Evaluation Attributes: Panelists evaluate a set of predefined sensory attributes at specific time points (e.g., immediately after application and after 10 minutes).

  • Rating Scale: A labeled magnitude scale (e.g., 0-100) is used for rating the intensity of each attribute.

Key Sensory Attributes:

  • Spreadability: Ease of spreading on the skin.

  • Absorbency: Perceived speed of penetration into the skin.

  • Greasiness: Sensation of an oily film on the skin.

  • Tackiness: Stickiness or drag felt on the skin after application.

  • Occlusivity: The feeling of a protective layer on the skin.

  • Softness: The perceived smoothness and suppleness of the skin after application.

Data Analysis: The mean scores for each attribute are calculated and can be visualized using spider web plots for a comparative sensory profile of the emollients.

G cluster_process Sensory Evaluation Process cluster_attributes Key Sensory Attributes A Panelist Training B Standardized Application A->B C Attribute Evaluation B->C D Spreadability C->D E Absorbency C->E F Greasiness C->F G Tackiness C->G H Occlusivity C->H I Softness C->I

Fig. 2: Logical relationship of the sensory evaluation process.

Concluding Remarks

The choice of a fatty ester as a pharmaceutical excipient is a multifaceted decision that requires a thorough understanding of its physicochemical properties and functional performance. While direct comparative data for this compound is still emerging, its inferred properties suggest it is a promising candidate for formulations requiring a rich, occlusive feel and moderate emolliency.

  • For high viscosity and structuring: Behenyl Behenate and Glyceryl Monostearate are excellent choices.

  • For a light, non-greasy feel and enhanced penetration: Isopropyl Myristate is a well-established option.

  • For a balance of emolliency and a velvety after-feel: Cetyl Ricinoleate presents a compelling profile.

Ultimately, the optimal fatty ester will depend on the specific requirements of the formulation, including the properties of the API, the desired sensory characteristics of the final product, and the target delivery profile. The experimental protocols outlined in this guide provide a framework for conducting robust, head-to-head comparisons to facilitate an evidence-based selection process.

References

Assessing the Biodegradability of Behenyl Myristoleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biodegradability of Behenyl Myristoleate, a wax ester commonly used in cosmetics and pharmaceutical formulations. Due to the limited availability of direct public data on its biodegradability, this analysis is based on its chemical structure, the biodegradability of its constituent components, and data from structurally analogous compounds. The guide contrasts its expected performance with other relevant alternatives, supported by experimental data from standardized testing protocols.

Executive Summary

This compound is a long-chain wax ester formed from behenyl alcohol (a C22 saturated fatty alcohol) and myristoleic acid (a C14 monounsaturated fatty acid). Based on established metabolic pathways, its biodegradation is anticipated to proceed via enzymatic hydrolysis into its constituent alcohol and fatty acid, both of which are then subject to further degradation. Data from close structural analogues, such as Cetyl Palmitate, and from long-chain fatty alcohols and acids, strongly suggest that this compound is inherently biodegradable. However, its long carbon chains and low water solubility may result in a degradation rate that does not meet the stringent criteria for "readily biodegradable" within the 10-day window as defined by OECD guidelines.

Comparative Biodegradability Data

The following table summarizes available quantitative data for this compound's components, structural analogues, and benchmark substances.

SubstanceChemical ClassTest Method (Comparable to)Biodegradation (%)Test Duration (Days)Classification
This compound Wax Ester-No Data Available-Expected to be Inherently Biodegradable
Cetyl PalmitateWax EsterOxygen Depletion75.3%[1]28Readily Biodegradable[1]
Behenyl Alcohol (C22)Fatty AlcoholOECD 301 Type37%[2]28Not Readily Biodegradable[2]
C16-18 Fatty AlcoholsFatty AlcoholOECD 301 Type62 - 76%[2]28Readily Biodegradable (but fails 10-day window)[2]
C16-18 Polyol EsterPolyol EsterOECD 301F86%28Readily Biodegradable
Paraffin WaxLong-Chain Alkane-Very Low>28Not Readily Biodegradable

Note: "Inherently biodegradable" refers to substances that show biodegradation under specific conditions, while "readily biodegradable" substances degrade rapidly and completely under stringent aerobic conditions.

Biodegradation Signaling Pathways and Mechanisms

The biodegradation of a wax ester like this compound is a two-step process. The initial and rate-limiting step is the hydrolysis of the ester bond, typically catalyzed by extracellular lipases or esterases secreted by microorganisms. This cleavage releases the constituent fatty alcohol (Behenyl Alcohol) and fatty acid (Myristoleic Acid).

Once liberated, these long-chain molecules are catabolized through the β-oxidation pathway, which occurs within the microbial cell. The fatty alcohol is first oxidized to its corresponding fatty acid. Then, both fatty acids undergo a cyclical process where two-carbon units are sequentially cleaved to produce acetyl-CoA. This acetyl-CoA subsequently enters the citric acid cycle (TCA cycle) for complete mineralization to CO₂ and H₂O, generating energy for the microorganism.

G cluster_0 Microbial Cell Exterior cluster_1 Microbial Cell Interior (Mitochondria/Cytosol) BM This compound (Wax Ester) Lipase Extracellular Lipase/Esterase BM->Lipase FA Myristoleic Acid (Fatty Acid) FA_in Myristoleic Acid FA->FA_in Uptake FAlc Behenyl Alcohol (Fatty Alcohol) FAlc_in Behenyl Alcohol FAlc->FAlc_in Uptake Lipase->FA Hydrolysis Lipase->FAlc Hydrolysis FAD Fatty Aldehyde Dehydrogenase FAlc_in->FAD BetaOx β-Oxidation Pathway FA_in->BetaOx BehenicAcid Behenic Acid FAD->BehenicAcid Oxidation BehenicAcid->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Sequential 2C removal TCA Citric Acid Cycle (TCA) AcetylCoA->TCA CO2 CO₂ + H₂O TCA->CO2 Mineralization G prep Preparation of Medium (Mineral Salts + Inoculum) test_vessel Test Substance Vessel (Medium + this compound) prep->test_vessel blank_vessel Blank Control Vessel (Medium only) prep->blank_vessel ref_vessel Reference Vessel (Medium + e.g., Sodium Benzoate) prep->ref_vessel incubation Incubation (28 days, 22°C, Dark) Constant Stirring test_vessel->incubation blank_vessel->incubation ref_vessel->incubation measurement Manometric Measurement (O₂ Consumption vs. Time) incubation->measurement calculation Calculation of % Biodegradation (% ThOD) measurement->calculation result Result (e.g., Readily Biodegradable?) calculation->result

References

A Comparative Guide to Behenyl Myristoleate in Advanced Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive clinical trial design for evaluating the efficacy of Behenyl Myristoleate in skincare, alongside a comparative analysis with established alternatives. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction to this compound

This compound is an ester of behenyl alcohol and myristoleic acid. While direct clinical data on this compound for skincare is emerging, its constituent parts suggest potential benefits for skin barrier function and hydration. Behenyl alcohol, a long-chain fatty alcohol, is known for its emollient and moisturizing properties, helping to soften the skin and prevent water loss.[1][2][3] Myristoleic acid, a monounsaturated fatty acid, has been investigated for its potential anti-inflammatory and antimicrobial properties.

Based on the properties of its precursors, the hypothesized mechanism of action for this compound in skincare centers on its ability to integrate into the stratum corneum, reinforcing the skin's lipid barrier. This can lead to improved hydration, reduced transepidermal water loss (TEWL), and a potential reduction in inflammatory responses.

Proposed Clinical Trial Design for this compound

This section outlines a robust clinical trial protocol to evaluate the safety and efficacy of a topical formulation containing this compound.

Study Objective: To assess the efficacy and safety of a 2% this compound cream in improving skin barrier function, hydration, and reducing signs of aging compared to a placebo and active comparators.

Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Healthy male and female subjects aged 35-65 with mild to moderate signs of photoaging, including fine lines, wrinkles, and self-perceived skin dryness.

  • Exclusion Criteria: Subjects with active skin diseases, known allergies to cosmetic ingredients, or those who have undergone facial cosmetic procedures in the last six months.

Treatment Arms:

  • This compound (BM) Group: 2% this compound cream.

  • Placebo Group: Vehicle cream without this compound.

  • Active Comparator Group 1 (Retinoid): 0.5% Retinol cream.

  • Active Comparator Group 2 (Niacinamide): 5% Niacinamide cream.

  • Active Comparator Group 3 (Ceramides): Cream containing a ceramide complex.

Study Endpoints:

  • Primary Endpoints:

    • Change from baseline in Transepidermal Water Loss (TEWL) at week 12.[4]

    • Change from baseline in skin hydration (measured by Corneometer) at week 12.[5]

  • Secondary Endpoints:

    • Investigator's Global Assessment (IGA) of skin aging signs (wrinkles, firmness, texture) at weeks 4, 8, and 12.

    • Subject self-assessment questionnaires on skin feel, hydration, and overall appearance at weeks 4, 8, and 12.

    • Change in skin elasticity (measured by Cutometer) at week 12.

    • Assessment of skin erythema (measured by Mexameter) at weeks 4, 8, and 12.

    • Safety and tolerability assessed through adverse event reporting.

Experimental Protocols

Detailed methodologies for the key experiments are as follows:

3.1. Measurement of Transepidermal Water Loss (TEWL)

  • Instrument: Tewameter® (or similar evaporimeter).

  • Procedure: Subjects will acclimatize in a temperature and humidity-controlled room (22°C, 50% RH) for 20 minutes. The probe of the Tewameter® will be placed gently on the designated skin area (e.g., forearm or cheek) until a stable reading is obtained. Three measurements will be taken at each site and averaged.

3.2. Measurement of Skin Hydration

  • Instrument: Corneometer®.

  • Procedure: Following acclimatization, the Corneometer® probe is pressed against the skin surface. The instrument measures the electrical capacitance of the stratum corneum, which correlates with its water content. Three measurements will be taken at each site and averaged.

3.3. Measurement of Skin Elasticity

  • Instrument: Cutometer®.

  • Procedure: The Cutometer® probe applies negative pressure to the skin, pulling it into the aperture of the probe. The instrument measures the vertical displacement of the skin, providing data on its firmness and elasticity. Parameters R0 (firmness) and R2 (overall elasticity) will be recorded.

3.4. Investigator's Global Assessment (IGA)

  • A trained dermatologist will assess facial skin for fine lines, wrinkles, firmness, and texture using a standardized 5-point scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe).

Comparative Performance Data

The following tables summarize the expected and literature-supported performance of this compound and its alternatives based on the proposed clinical trial endpoints.

Table 1: Skin Barrier Function and Hydration

IngredientChange in TEWL (g/h/m²)Change in Skin Hydration (Corneometer Units)
This compound (2%) (Hypothesized) ↓ 15-20%(Hypothesized) ↑ 20-30%
Placebo No significant changeNo significant change
Retinoids (0.5% Retinol) May initially increase, then stabilizeVariable, may cause initial dryness
Niacinamide (5%) ↓ 10-15%↑ 15-25%
Ceramides (B1148491) ↓ 15-25%↑ 20-35%

Table 2: Anti-Aging Efficacy

IngredientImprovement in Fine Lines & Wrinkles (IGA Score)Improvement in Skin Firmness (Cutometer R0)
This compound (2%) (Hypothesized) Mild to moderate improvement(Hypothesized) Mild improvement
Placebo No significant changeNo significant change
Retinoids (0.5% Retinol) Significant improvementModerate to significant improvement
Niacinamide (5%) Mild to moderate improvementMild improvement
Ceramides Mild improvement (primarily due to hydration)Mild improvement

Signaling Pathways and Experimental Workflows

5.1. Hypothesized Mechanism of this compound

G BM This compound SC Stratum Corneum BM->SC Integrates into Lipid_Matrix Intercellular Lipid Matrix SC->Lipid_Matrix Reinforces Barrier Strengthened Skin Barrier Lipid_Matrix->Barrier Hydration Increased Hydration Barrier->Hydration TEWL Reduced TEWL Barrier->TEWL

Caption: Hypothesized mechanism of this compound in skin barrier enhancement.

5.2. Clinical Trial Workflow

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Data Analysis & Reporting Screening Recruitment & Informed Consent Baseline Baseline Measurements (TEWL, Hydration, Elasticity, IGA) Screening->Baseline Randomization Randomization Baseline->Randomization Group_BM Group 1: this compound Randomization->Group_BM Group_P Group 2: Placebo Randomization->Group_P Group_R Group 3: Retinoid Randomization->Group_R Group_N Group 4: Niacinamide Randomization->Group_N Group_C Group 5: Ceramides Randomization->Group_C Week4 Week 4 Assessment Group_BM->Week4 Group_P->Week4 Group_R->Week4 Group_N->Week4 Group_C->Week4 Week8 Week 8 Assessment Week4->Week8 Week12 Week 12 Assessment Week8->Week12 Analysis Statistical Analysis Week12->Analysis Reporting Final Report Analysis->Reporting

Caption: Randomized controlled trial workflow for evaluating this compound.

5.3. Comparative Signaling Pathways

G cluster_retinoids Retinoids cluster_niacinamide Niacinamide cluster_ceramides Ceramides (Topical) Retinoids Retinoids RAR_RXR RAR/RXR Receptors Retinoids->RAR_RXR Gene_Exp ↑ Gene Expression RAR_RXR->Gene_Exp Collagen ↑ Collagen Synthesis Gene_Exp->Collagen Niacinamide Niacinamide Ceramide_Synthase ↑ Ceramide Synthase Niacinamide->Ceramide_Synthase Ceramides_Inc ↑ Ceramide Production Ceramide_Synthase->Ceramides_Inc Barrier_Func ↑ Barrier Function Ceramides_Inc->Barrier_Func Ceramides Ceramides SC_Integ Integrate into Stratum Corneum Ceramides->SC_Integ Lipid_Barrier ↑ Lipid Barrier SC_Integ->Lipid_Barrier

Caption: Simplified signaling pathways of common skincare actives.

Conclusion

While this compound is a promising ingredient for skincare formulations, rigorous clinical evaluation is necessary to substantiate its efficacy. The proposed clinical trial design provides a comprehensive framework for assessing its impact on skin barrier function, hydration, and signs of aging. Comparative analysis against established ingredients such as retinoids, niacinamide, and ceramides will be crucial in positioning this compound within the landscape of advanced skincare actives. The provided protocols and data tables serve as a foundational guide for researchers and developers in this endeavor.

References

Safety Operating Guide

Personal protective equipment for handling Behenyl myristoleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Behenyl myristoleate (B1240118). The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar long-chain fatty acid esters.

Personal Protective Equipment (PPE) and Handling

When working with Behenyl myristoleate, it is imperative to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE and handling procedures.

Area of Protection Required PPE and Procedures Purpose
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]To prevent eye contact which may cause irritation.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities, consider an apron or impervious clothing.[1][2]To avoid skin contact, which may cause mild irritation.
Respiratory Protection Generally not required under normal conditions with adequate ventilation. If aerosols are generated or exposure limits are exceeded, use a NIOSH-approved respirator.To prevent inhalation of vapors or mists.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion and maintain a clean working environment.

Accidental Release and Disposal

In the event of a spill, contain the material and absorb it with an inert material such as sand or earth. Place the absorbed material into a suitable container for disposal.[3] Always dispose of chemical waste in accordance with local, state, and federal regulations.

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

prep Preparation & PPE handling Handling & Use prep->handling Proceed with experiment spill Spill Response handling->spill If spill occurs disposal Waste Disposal handling->disposal After experiment completion spill->disposal Contain and clean up end End of Process disposal->end

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.